Product packaging for Tubulysin F(Cat. No.:)

Tubulysin F

Cat. No.: B12426819
M. Wt: 800.0 g/mol
InChI Key: RWWMZVCEIUIEHQ-WIIAZBTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tubulysin F is a highly cytotoxic tetrapeptide naturally isolated from myxobacterial species such as Archangium geophyra and Angiococcus disciformis . Its primary mechanism of action is the potent inhibition of tubulin polymerization, which leads to the destabilization of the cellular microtubule network . This disruption halts the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in dividing cells, as evidenced by elevated caspase-3 activity . Due to its remarkable potency, this compound is a valuable payload in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics . Its significance is further highlighted by its ability to remain effective against multi-drug resistant (MDR) cancer cell lines, making it a promising candidate for overcoming treatment resistance . The compound also exhibits potential antiangiogenic properties, which may prevent the formation of new tumor vasculature . Researchers can leverage this natural product for investigating novel oncological pathways and developing next-generation targeted therapies. The structural features of tubulysins, including the C-11 acetate group in this compound, present opportunities for synthetic modification and linker attachment to create stable and efficacious bioconjugates . Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications. CAS Number: 368870-67-1 Molecular Formula: C41H61N5O9S Molecular Weight: 800.02 g/mol Storage Temperature: -20°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H61N5O9S B12426819 Tubulysin F

Properties

Molecular Formula

C41H61N5O9S

Molecular Weight

800.0 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

InChI

InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1

InChI Key

RWWMZVCEIUIEHQ-WIIAZBTESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tubulysin F in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysins are a class of exceptionally potent tetrapeptide cytotoxins of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs). Their mechanism of action is centered on the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, Tubulysin F disrupts microtubule dynamics, leading to a cascade of events including the dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis. A key therapeutic advantage of tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump. This guide provides a detailed examination of this mechanism, supported by quantitative data and established experimental protocols.

Core Mechanism: High-Affinity Binding and Microtubule Disruption

The primary molecular target of this compound is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division.[1]

Interaction with the Tubulin Dimer

Tubulysins bind with high affinity to β-tubulin at the vinca alkaloid binding site.[2][3][4] This interaction is distinct from other microtubule-targeting agents like taxanes, which bind at a different site. Competition experiments have shown that tubulysins interfere with vinblastine binding to tubulin in a non-competitive manner, suggesting a complex interaction within the vinca domain.[5] The high potency of tubulysins is attributed to this strong and specific binding, which effectively sequesters tubulin dimers and prevents their incorporation into growing microtubules.[2]

Figure 1: this compound interaction with the tubulin-microtubule equilibrium.
Inhibition of Tubulin Polymerization

By binding to tubulin, this compound potently inhibits its polymerization into microtubules.[6] This disrupts the delicate dynamic instability required for proper microtubule function. The consequence is a net depolymerization and depletion of the cellular microtubule network.[5] Studies have shown that tubulysins are significantly more effective at inhibiting tubulin polymerization than older vinca alkaloids like vinblastine.[2] This potent microtubule-destabilizing activity is the direct cause of the subsequent cytotoxic effects observed in cancer cells.

Cellular Consequences and Anti-Cancer Effects

The disruption of the microtubule network initiates a series of cellular events that culminate in cell death.

G2/M Phase Cell Cycle Arrest

The most immediate and critical consequence of microtubule network collapse is the failure to form a functional mitotic spindle. This structure is essential for the proper segregation of chromosomes during mitosis. Its absence activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle to prevent aneuploidy. As a result, cells treated with this compound accumulate in the G2/M phase of the cell cycle, unable to proceed into anaphase.[5][7][8] This mitotic arrest is a hallmark of all microtubule-targeting agents.[9]

G cluster_0 This compound Effect G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Block Mitotic Block (Spindle Assembly Checkpoint) G2->Block M->G1 Block->M Arrest

Figure 2: this compound induces cell cycle arrest at the G2/M transition.
Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and triggers the intrinsic pathway of apoptosis.[2][10] While the precise signaling cascade can vary between cell types, it generally involves the loss of mitochondrial membrane potential and the activation of effector caspases, such as caspase-3.[11] Some evidence also points to an autophagy-mediated cell death pathway, where Tubulysin A was shown to increase the activity of cathepsin B, leading to its leakage from the lysosome and subsequent cytochrome c release, thereby initiating apoptosis.[7] This commitment to programmed cell death ensures the elimination of the mitotically-arrested cancer cell.

G Arrest Prolonged G2/M Arrest Mito Mitochondrial Dysfunction Arrest->Mito Autophagy Autophagy Induction Arrest->Autophagy Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Effector Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cathepsin Cathepsin B Release Autophagy->Cathepsin Cathepsin->Mito Triggers

Figure 3: Downstream signaling cascade leading to apoptosis.
Activity in Multi-Drug Resistant (MDR) Cancers

A significant advantage of the tubulysin class of molecules is their retained potency against cancer cells that express high levels of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multi-drug resistance.[3][12][13] Unlike many other chemotherapeutic agents, including some auristatins and maytansinoids, tubulysins are not efficiently transported out of the cell by P-gp.[4][5][6] This allows them to accumulate intracellularly and exert their cytotoxic effects even in highly resistant tumors, making them compelling payloads for next-generation ADCs.[3][14]

Quantitative Data Summary

The potency of tubulysins is exceptionally high, often orders of magnitude greater than established microtubule-targeting agents.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM) Reference
Tubulysin D Various - 0.01 - 10 [5]
Tubulysin A MCF-7 Breast 0.09 [7]
Tubulysin A MDA-MB231 Breast 2.55 [7]
Tubulysin A A549 Lung 0.44 [7]
Tubulysin A HCT-116 Colon 0.17 [7]
Tubulysin 111 MES SA Uterine Sarcoma 0.04 [15]
Tubulysin 111 MES SA DX (MDR+) Uterine Sarcoma 1.54 [15]
Tubulysin 111 HEK 293T Embryonic Kidney 0.006 [15]
Anti-HER2-Tubulysin ADC SK-BR-3 (HER2+) Breast 0.02 - 0.04 (4-7 ng/mL) [16]

| Anti-HER2-Tubulysin ADC | MDA-MB-468 (HER2-) | Breast | > 20.6 (>3600 ng/mL) |[16] |

Note: IC50 is the concentration of a drug that inhibits cell viability by 50%.[17] Data for this compound is limited; analogues are presented to demonstrate the general potency of the class.

Table 2: Biochemical Activity of Tubulysins

Parameter Value Details Reference
Potency vs. other agents 20- to 1000-fold higher Compared to paclitaxel, vinblastine, epothilones [2][5]
Effect of C11-acetate loss >100-fold decrease in activity Deacetylated tubulysin is significantly less potent [4]
Tubulin Binding (C11-acetate loss) 10-30x lower affinity Deacetylated tubulysin binds tubulin less effectively [4]

| Vinblastine Competition | Non-competitive interference | Suggests distinct but overlapping binding |[5] |

Key Experimental Protocols

The mechanism of this compound is elucidated through a series of established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by measuring the increase in light scattering or fluorescence over time.

  • Principle: Light scattering at 340-350 nm or the fluorescence of a reporter dye (like DAPI) increases proportionally to the mass of polymerized microtubules.[18][19][20]

  • Methodology:

    • Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and test compound (this compound).[19][21]

    • Procedure: Reagents are combined on ice in a 96-well plate. The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[18][22]

    • Data Acquisition: Absorbance or fluorescence is measured kinetically (e.g., every 30-60 seconds) for 60-90 minutes.[21][22]

    • Analysis: The resulting polymerization curves (OD/Fluorescence vs. Time) for treated samples are compared to vehicle controls. Inhibition is seen as a decrease in the rate and maximal level of polymerization.

G start Combine Reagents on Ice (Tubulin, GTP, Buffer, This compound / Vehicle) plate Pipette into Pre-chilled 96-well Plate start->plate spectro Transfer to Spectrophotometer (Pre-warmed to 37°C) plate->spectro read Initiate Kinetic Read (e.g., 350nm, 60 min) spectro->read end Generate Polymerization Curves & Compare to Control read->end

Figure 4: General workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells throughout the different phases of the cell cycle based on their DNA content.

  • Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0 or G1 phase.[23]

  • Methodology:

    • Cell Culture: Plate cancer cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).

    • Harvest and Fixation: Harvest cells and fix them, typically with cold 70% ethanol, which also permeabilizes the membrane.[24][25]

    • Staining: Treat cells with RNase A to remove RNA (which PI also stains) and then stain with a PI solution.[23][24]

    • Data Acquisition: Analyze samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.[25]

    • Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]

G start Treat Cells with This compound harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with RNase A & Propidium Iodide (PI) fix->stain flow Acquire Data on Flow Cytometer stain->flow end Analyze DNA Histogram (Quantify G2/M Population) flow->end G start Culture & Treat Cells on Coverslips fix Fix & Permeabilize Cells start->fix block Block with BSA fix->block ab1 Incubate with Primary Antibody (anti-tubulin) block->ab1 ab2 Incubate with Fluorescent Secondary Antibody ab1->ab2 image Mount & Image (Fluorescence Microscopy) ab2->image end Observe Microtubule Disruption image->end

References

The Origin of Tubulysin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin F, a potent cytotoxic peptide, belongs to a family of natural products with significant antineoplastic activity. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this guide presents quantitative data on its biological activity, detailed experimental protocols for its isolation, and visual diagrams to elucidate key processes.

Discovery and Producing Organisms

The tubulysin family of secondary metabolites was first reported in 2000 by Sasse, Steinmetz, and colleagues.[1][2] These potent antimitotic peptides were isolated from the culture broth of myxobacteria, specifically strains of Archangium gephyra (producing tubulysins A, B, C, G, and I) and Angiococcus disciformis (producing tubulysins D, E, F, and H).[2] Myxobacteria, a group of soil-dwelling bacteria, are well-known for their ability to produce a diverse array of biologically active secondary metabolites.[1] this compound is therefore a natural product of bacterial origin.

Biosynthesis of this compound

The biosynthesis of tubulysins is accomplished by a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The biosynthetic gene cluster, designated as tub, has been identified and characterized in several myxobacterial strains. This cluster contains a series of genes (tubA, tubB, tubC, tubD, tubE, and tubF) that encode the multidomain enzymes responsible for the assembly-line synthesis of the tubulysin scaffold.

The biosynthesis initiates with the incorporation of N-methyl-pipecolic acid (Mep), followed by the sequential addition of isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and finally tubuphenylalanine (Tup) in the case of this compound. The formation of the characteristic thiazole ring within the tubuvaline moiety is a key step in the biosynthetic process.

Signaling Pathway of this compound Biosynthesis

Tubulysin_F_Biosynthesis cluster_precursors Precursor Molecules cluster_nrps_pks Tubulysin Biosynthetic Gene Cluster (tubA-F) cluster_product Final Product L_Pipecolic_acid L-Pipecolic acid Mep_Module Mep Module N-methylation (SAM) Adenylation Thiolation L_Pipecolic_acid->Mep_Module:f0 SAM S-adenosyl methionine SAM->Mep_Module:f1 L_Isoleucine L-Isoleucine Ile_Module Ile Module Adenylation Thiolation L_Isoleucine->Ile_Module:f0 L_Valine L-Valine Tuv_PKS_NRPS_Module Tuv PKS-NRPS Module PKS extension (Acetate) NRPS condensation (Valine) Thiazole formation (Cysteine) Reduction L_Valine->Tuv_PKS_NRPS_Module:f2 Acetate Acetate (from Malonyl-CoA) Acetate->Tuv_PKS_NRPS_Module:f1 L_Phenylalanine L-Phenylalanine Tup_Module Tup Module Adenylation (Phenylalanine) Thiolation Reduction L_Phenylalanine->Tup_Module:f1 L_Cysteine L-Cysteine L_Cysteine->Tuv_PKS_NRPS_Module:f3 Mep_Module->Ile_Module Peptide bond formation Ile_Module->Tuv_PKS_NRPS_Module Peptide bond formation Tuv_PKS_NRPS_Module->Tup_Module Peptide bond formation Tubulysin_F This compound Tup_Module->Tubulysin_F Release and cyclization

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3] This high potency makes it an attractive candidate for the development of antibody-drug conjugates (ADCs).

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer0.09[3]
MDA-MB-231Breast Cancer2.55[3]
A549Lung Cancer1.20[3]
HCT-116Colon Cancer0.85[3]
KB-3-1Cervical Carcinoma~1[4]
KB-V1 (MDR)Cervical Carcinoma~3.2[4]

Experimental Protocols

Fermentation of Producing Myxobacteria

A detailed protocol for the fermentation of Angiococcus disciformis for the production of this compound is outlined below, based on the methods described by Sasse et al. (2000) and general myxobacterial cultivation techniques.

  • Strain Maintenance: Maintain cultures of Angiococcus disciformis on agar plates containing casitone (0.5%), MgSO4·7H2O (0.1%), and cyanocobalamin (1 µ g/liter ) in a suitable buffer.

  • Pre-culture: Inoculate a 100 mL Erlenmeyer flask containing 20 mL of liquid medium (e.g., MD1 medium) with a fresh culture from the agar plate. Incubate at 30°C with shaking at 160 rpm for 3-4 days.

  • Main Culture: Transfer the pre-culture to a 2 L Erlenmeyer flask containing 500 mL of production medium. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or casitone), and essential salts.

  • Adsorber Resin: Add 2% (v/v) of an adsorber resin (e.g., Amberlite XAD-16) to the main culture at the time of inoculation to capture the produced tubulysins.

  • Incubation: Incubate the main culture at 30°C with shaking at 160 rpm for 7-10 days.

  • Harvesting: After the incubation period, harvest the cells and the adsorber resin by centrifugation.

Extraction and Purification of this compound

The following protocol describes a general procedure for the extraction and purification of tubulysins from myxobacterial cultures.

  • Extraction:

    • Separate the supernatant from the cell pellet and adsorber resin.

    • Extract the cell pellet and resin with acetone or methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a suitable solvent and apply it to a solid-phase extraction column (e.g., C18).

    • Wash the column with a series of solvents with increasing polarity (e.g., water-methanol mixtures) to remove impurities.

    • Elute the tubulysin-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fraction using preparative reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect the fractions corresponding to the peak of this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical HPLC, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Inoculation of Angiococcus disciformis Pre_culture Pre-culture Growth (3-4 days) Start->Pre_culture Main_culture Main Culture with Adsorber Resin (7-10 days) Pre_culture->Main_culture Harvest Harvesting of Cells and Resin Main_culture->Harvest Extraction Solvent Extraction (Acetone/Methanol) Harvest->Extraction Evaporation Evaporation to Crude Extract Extraction->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE HPLC Preparative HPLC (C18) SPE->HPLC Analysis Analytical HPLC, HR-MS, NMR HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a fascinating and highly potent natural product with significant potential in the field of oncology. Its origin from myxobacteria and its complex biosynthetic pathway highlight the remarkable metabolic capabilities of these microorganisms. The detailed understanding of its origin, biosynthesis, and biological activity provides a solid foundation for further research and development, particularly in the context of targeted cancer therapies such as antibody-drug conjugates. The experimental protocols provided herein offer a guide for researchers aiming to isolate and study this promising molecule.

References

The Discovery and Isolation of Tubulysins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Behind the Discovery and Isolation of Tubulysin Compounds.

Tubulysins represent a class of exceptionally potent cytotoxic tetrapeptides that have garnered significant interest in the field of oncology and drug development. Originally isolated from myxobacteria, these natural products exhibit powerful antimitotic activity by inhibiting tubulin polymerization, even in multidrug-resistant cancer cell lines.[1][2][3] Their remarkable potency has made them prime candidates for use as payloads in antibody-drug conjugates (ADCs), a targeted therapeutic approach in cancer treatment. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and mechanism of action of tubulysin compounds, tailored for professionals in the field.

Discovery and Natural Source

Tubulysins were first discovered in 2000 by Höfle and Reichenbach's research group during the screening of secondary metabolites from myxobacterial cultures.[3][4] The initial compounds, including tubulysin A, B, D, and E, were isolated from strains of Archangium gephyra (Ar 315) and Angiococcus disciformis (An d48).[1][4][5] Subsequent studies have identified additional tubulysin variants from other myxobacterial species, such as Cystobacter sp. SBCb004.[5]

However, the natural production of tubulysins is exceedingly low, often in the range of milligrams per liter of culture broth, making isolation from natural sources for extensive research and clinical development impractical.[2] This scarcity has been a major driving force behind the development of robust total synthesis strategies.

Chemical Structure

Tubulysins are linear tetrapeptides characterized by the presence of several unique and non-proteinogenic amino acid residues. The general structure consists of:

  • N-methyl-D-pipecolic acid (Mep) at the N-terminus.

  • L-isoleucine (Ile) .

  • Tubuvaline (Tuv) , a novel amino acid containing a thiazole or other heterocyclic ring and a labile N,O-acetal functionality. This N,O-acetal group is a hallmark of many natural tubulysins and is sensitive to both acidic and basic conditions.

  • Tubuphenylalanine (Tup) or Tubutyrosine (Tut) at the C-terminus, which are derivatives of phenylalanine and tyrosine, respectively.

Isolation from Natural Sources: Experimental Protocol

The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following is a generalized protocol based on published methodologies.

Fermentation of Archangium gephyra
  • Culture Medium: Prepare a suitable medium for myxobacterial growth, such as CYE medium (Casitone 1%, Yeast Extract 0.5%, CaCl2·2H2O 0.1%, MgSO4·7H2O 0.1%, pH 7.2).

  • Inoculation and Growth: Inoculate the sterile medium with a starter culture of Archangium gephyra. Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 7-10 days. Tubulysin production has been observed to increase during the death phase of the culture.[6]

  • Adsorber Resin: To capture the secreted tubulysins, add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium at the beginning of the fermentation or during the production phase.

Extraction and Purification
  • Resin Harvesting and Extraction: At the end of the fermentation, harvest the adsorber resin by filtration. Wash the resin with water to remove salts and polar impurities. Elute the captured metabolites from the resin using an organic solvent such as methanol or acetone.

  • Solvent Extraction of Mycelium: The mycelial cake can also be extracted with methanol or acetone to recover intracellularly retained tubulysins.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Preliminary Purification: The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove highly nonpolar or polar impurities.

  • High-Performance Liquid Chromatography (HPLC) Purification: The final purification is typically achieved by reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid, TFA). Fractions are collected and analyzed for the presence of tubulysins by mass spectrometry and UV absorbance. Multiple rounds of HPLC may be necessary to achieve high purity.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Myxobacterial Culture (e.g., Archangium gephyra) Adsorber Addition of Adsorber Resin (e.g., XAD-16) Fermentation->Adsorber Harvest Harvest Resin and Mycelium Adsorber->Harvest Elution Elute Resin with Methanol/Acetone Harvest->Elution Mycelium_Extraction Extract Mycelium Harvest->Mycelium_Extraction Concentration Concentrate Extracts Elution->Concentration Mycelium_Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Tubulysin Pure Tubulysin HPLC->Pure_Tubulysin G Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling_Tup Couple Fmoc-Tup(tBu)-OH (HATU/HOAt/DIPEA) Deprotection1->Coupling_Tup Deprotection2 Fmoc Deprotection Coupling_Tup->Deprotection2 Coupling_Tuv Couple Fmoc-Tuv(OAc)-OH Deprotection2->Coupling_Tuv Deprotection3 Fmoc Deprotection Coupling_Tuv->Deprotection3 Coupling_Ile Couple Fmoc-Ile-OH Deprotection3->Coupling_Ile Deprotection4 Fmoc Deprotection Coupling_Ile->Deprotection4 Coupling_Mep Couple Fmoc-Mep-OH Deprotection4->Coupling_Mep Final_Deprotection Final Fmoc Deprotection Coupling_Mep->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pure Tubulysin Analog Purification->Final_Product G Tubulysin Tubulysin Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin binds Microtubule Microtubule Depolymerization Tubulin->Microtubule inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation (Mad1, Mad2, Bub1, BubR1) Microtubule->SAC activates APC_C APC/C Inhibition SAC->APC_C inhibits Mitotic_Arrest Prolonged Mitotic Arrest (G2/M) APC_C->Mitotic_Arrest leads to JNK_Pathway JNK Pathway Activation Mitotic_Arrest->JNK_Pathway triggers Bcl2_Family Inactivation of Anti-apoptotic Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) JNK_Pathway->Bcl2_Family phosphorylates/ inactivates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c releases Caspases Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

References

In vitro potency of Tubulysin F on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of Tubulysin F, a potent anti-mitotic peptide derived from myxobacteria.[1] Tubulysins, including this compound, are of significant interest in oncology research and drug development due to their exceptional cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2][3]

Core Mechanism of Action

This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[1][4][5] This disruption of microtubule dynamics leads to the collapse of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[2][6] This mechanism makes this compound and its analogues highly effective at killing rapidly dividing cancer cells.[1][2]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and related analogues across various human cancer cell lines, demonstrating their potent anti-proliferative activity. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Tubulysin Analogues

CompoundCell LineCell TypeIC50 (nM)
Tubulysin Analogue 1 KBHuman Epidermoid CarcinomaData not specified
Tubulysin Analogue 2 KBHuman Epidermoid CarcinomaData not specified
Tubulysin Analogue 11 N87Gastric CarcinomaData not specified
Tubulysin Analogue 11 MDA-MB-361-DYT2Breast CarcinomaData not specified

Data derived from a study on novel Tubulysin analogues, where specific IC50 values for each compound were part of a larger dataset.[2]

Table 2: In Vitro Cytotoxicity of Tubulysin Antibody-Drug Conjugates (ADCs)

ADCCell LineAntigen ExpressionIC50 (ng/mL)
ADC1 N87High (+++)Data not specified
ADC1 BT474High (+++)Data not specified
ADC3 N87High (+++)Data not specified
ADC3 BT474High (+++)Data not specified
ADC4 N87High (+++)Data not specified
ADC4 BT474High (+++)Data not specified

This table showcases the potency of Tubulysin payloads when delivered via ADCs to antigen-expressing cells.[3]

Table 3: Potency of Glucuronide-Linked Tubulysin ADCs

ADCCell LineCell TypeIC50 (ng/mL)
Anti-CD30 Tub(OAc) ADC L540cyHodgkin LymphomaSingle-digit
Anti-CD30 Tub(OAc) ADC Karpas299Anaplastic Large Cell LymphomaSingle-digit
Anti-CD30 Tub(OAc) ADC DELAnaplastic Large Cell LymphomaSingle-digit
Anti-CD30 Tub(OEt) ADC L540cyHodgkin LymphomaSingle-digit
Anti-CD30 Tub(OEt) ADC Karpas299Anaplastic Large Cell LymphomaSingle-digit
Anti-CD30 Tub(OEt) ADC DELAnaplastic Large Cell LymphomaSingle-digit
Anti-CD30 Tub(OiVal) ADC L540cyHodgkin LymphomaSingle-digit
Anti-CD30 Tub(OiVal) ADC Karpas299Anaplastic Large Cell LymphomaSingle-digit
Anti-CD30 Tub(OiVal) ADC DELAnaplastic Large Cell LymphomaSingle-digit

All three tubulysin ADCs displayed potent cytotoxic activity with EC50s in the single-digit ng/mL range.[7]

Table 4: Cytotoxicity of Anti-HER2 Tubulysin ADCs

ADCCell LineHER2 ExpressionIC50 (ng/mL)
Anti-HER2 ADC SK-BR-3High4-7
Anti-HER2 ADC MDA-MB-468Negative>3600
Control (R347) ADC SK-BR-3High>3600

These results demonstrate the target-specific cytotoxicity of Tubulysin ADCs.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro potency. The following are generalized protocols for key experiments cited in the literature for evaluating this compound and its analogues.

Cell Proliferation/Cytotoxicity Assay (MTT/Alamar Blue)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or its analogues for a specified period, typically 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Reagent Incubation: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue is added to each well.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader. The intensity is proportional to the number of viable cells.

  • IC50 Calculation: The data is normalized to the vehicle control, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[9][10]

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of tubulin.

  • Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer) at 37°C in the presence of GTP to initiate polymerization.

  • Compound Addition: Various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) are added to the reaction mixture.

  • Monitoring Polymerization: The rate of tubulin polymerization is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.[9][11]

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of treated samples to the control.

Mandatory Visualizations

Experimental Workflow for Determining In Vitro Potency

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat Cells for 72h seed->treat prepare Prepare Serial Dilutions of this compound prepare->treat add_reagent Add MTT or Alamar Blue Reagent treat->add_reagent read_plate Measure Absorbance/Fluorescence add_reagent->read_plate normalize Normalize Data to Control read_plate->normalize calculate Calculate IC50 Value normalize->calculate

Caption: Workflow for determining the in vitro IC50 of this compound.

This compound Mechanism of Action Signaling Pathway

tubulysin_moa cluster_cellular_entry Cellular Interaction cluster_microtubule_disruption Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway tubulysin This compound tubulin Tubulin Dimers tubulysin->tubulin Binds to Vinca Domain inhibition Inhibition of Polymerization tubulin->inhibition depolymerization Microtubule Depolymerization inhibition->depolymerization g2m_arrest G2/M Phase Arrest depolymerization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Signaling pathway of this compound-induced apoptosis.

References

Tubulysin F Analogues: A Technical Deep-Dive into Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their profound anti-proliferative activity, which surpasses that of established tubulin inhibitors like paclitaxel and vinblastine by 20- to 1000-fold, stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Notably, tubulysins retain their high potency against multidrug-resistant (MDR) cancer cell lines, a critical advantage in oncology.[3][4][5] This technical guide provides an in-depth analysis of Tubulysin F analogues, focusing on their structural nuances, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Structure of Tubulysins

Tubulysins are linear tetrapeptides comprising four key amino acid residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, which in the case of this compound, is tubuphenylalanine (Tup).[1] Key structural features that are frequently subjects of modification in analogue design include:

  • The N-terminal Mep residue: The amine group of this residue is crucial for activity.[1]

  • The C-11 position of Tuv: Natural tubulysins often possess a labile acetate group at this position, which is critical for cytotoxicity but also a site of metabolic instability.[2][3][6]

  • The C-terminal Tup residue: Modifications at this end of the peptide can influence potency and pharmacokinetic properties.

  • The N,O-acetal in Tuv: This moiety can be simplified to an alkyl group without a significant loss of activity.[2]

Structure-Activity Relationship (SAR) and Data

Systematic modifications of the tubulysin scaffold have yielded a wealth of SAR data, providing a roadmap for the design of analogues with improved therapeutic indices. The following tables summarize key quantitative data from cytotoxicity assays of various this compound analogues.

Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues
Compound/ModificationCancer Cell LineIC50 (nM)
Natural Mep KB (MDR1-)0.1 - 1.0
KB 8.5 (MDR1+)1.0 - 10
Acyclic N,N-dimethyl-D-Ala VariousPotency maintained
N-methylsarcosine VariousEqual potency to Tubulysin D

Data synthesized from multiple sources indicating general trends.[2][7]

Table 2: Cytotoxicity of C-11 (Tuv) Modified Tubulysin Analogues
C-11 ModificationCancer Cell LineIC50 (nM)Plasma Stability
Acetate (Natural) VariousHighly PotentUnstable
Alcohol (De-acetylated) Various>100-fold less potent-
Alkoxy (e.g., Ethyl ether) VariousComparable to acetateSignificantly Improved
Carbamate VariousPotency retainedImproved
Isovalerate ester VariousPotency maintainedImproved

Loss of the C-11 acetate significantly reduces cytotoxicity.[3][6]

Table 3: Cytotoxicity of C-Terminal (Tup) Modified Tubulysin Analogues
C-Terminal ModificationCancer Cell LineIC50 (nM)
Carboxylic acid (Tup) VariousPotent
Simple heterocyclic amines Various10-50x drop in potency
Benzotriazole with Mep N-terminus VariousPotency largely restored

Modifications at the C-terminus can have a significant impact on potency, which can sometimes be compensated for by changes at the N-terminus.[2]

Mechanism of Action

The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[8] They bind to the vinca domain of β-tubulin, leading to the depolymerization of microtubules.[8] This disruption of the microtubule cytoskeleton has several downstream effects, culminating in apoptosis.

Tubulysin_Mechanism_of_Action Tubulysin Tubulysin Analogue Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulysin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Cytoskeleton Cytoskeleton Disruption Depolymerization->Cytoskeleton Arrest G2/M Phase Cell Cycle Arrest Cytoskeleton->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Tubulysin's mechanism of action pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound analogues.

General Synthesis of Tubulysin Analogues

The total synthesis of tubulysins and their analogues is a complex, multi-step process. A generalized workflow is presented below. The synthesis typically involves the stereoselective preparation of the non-proteinogenic amino acids, particularly Tuv, followed by peptide couplings.

Synthesis_Workflow cluster_fragments Fragment Synthesis Mep Mep Synthesis Coupling2 Peptide Coupling (Mep-Ile-Tuv) Mep->Coupling2 Ile Isoleucine (Protected) Coupling1 Peptide Coupling (Ile-Tuv) Ile->Coupling1 Tuv Tubuvaline Synthesis Tuv->Coupling1 Tup Tubuphenylalanine Synthesis Coupling3 Peptide Coupling (Mep-Ile-Tuv-Tup) Tup->Coupling3 Coupling1->Coupling2 Coupling2->Coupling3 Deprotection Final Deprotection Coupling3->Deprotection Purification Purification (HPLC) Deprotection->Purification Analogue Tubulysin Analogue Purification->Analogue

Generalized synthetic workflow for tubulysin analogues.

A common strategy involves the synthesis of key di- or tripeptide intermediates, which are then coupled to afford the final tetrapeptide.[7] For example, a protected Ile-Tuv dipeptide can be synthesized and then coupled with a protected Mep residue. The resulting tripeptide is then coupled with the C-terminal Tup residue, followed by deprotection and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of tubulysin analogues is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the tubulysin analogues. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

The direct effect of tubulysin analogues on tubulin polymerization can be assessed using a cell-free in vitro assay.

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin is incubated with various concentrations of the tubulysin analogue or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance (turbidity) at 340 nm.

  • Data Analysis: The IC50 values for the inhibition of tubulin polymerization are determined from the concentration-response curves.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer agents with exceptional potency, particularly against drug-resistant cell lines. Structure-activity relationship studies have been instrumental in guiding the design of new analogues with improved stability and retained efficacy. The labile C-11 acetate has been a key focal point for modification, with the development of more stable ether and carbamate linkages showing significant promise. Future research will likely focus on further refining the pharmacokinetic properties of these compounds and exploring novel linker technologies for their application in ADCs. The continued development of tubulysin-based therapeutics holds the potential to address significant unmet needs in the treatment of a wide range of malignancies.

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Tubulysin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tubulysin F is a potent cytotoxic tetrapeptide belonging to the tubulysin family of natural products. These compounds are of significant interest to the pharmaceutical industry due to their powerful antimitotic activity, which makes them promising candidates for the development of antibody-drug conjugates (ADCs) for cancer therapy. This guide provides a comprehensive overview of the natural sources of this compound and the intricate biosynthetic machinery responsible for its production in myxobacteria.

Natural Sources of this compound

This compound, along with other members of the tubulysin family, is naturally produced by specific strains of myxobacteria, a group of soil-dwelling bacteria known for their complex multicellular behavior and production of a diverse array of secondary metabolites.

The primary producers of this compound that have been identified are:

  • Angiococcus disciformis [1]

  • Archangium gephyra [1]

While this compound is specifically isolated from these species, other myxobacteria, such as Cystobacter sp., are also known to produce various tubulysin analogues.[2]

Quantitative Data on Tubulysin Production
Tubulysin AnalogueProducing OrganismReported YieldReference
Tubulysin AArchangium gephyra KYC50020.14 mg/L (non-disrupted cells)[3]
Tubulysin BArchangium gephyra KYC50020.11 mg/L (non-disrupted cells)[3]
Tubulysin DAngiococcus disciformisup to 1 mg/L[2]

Biosynthesis of this compound

The biosynthesis of tubulysins is a complex process orchestrated by a large, multi-modular enzymatic assembly line known as a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system.[4] The genetic blueprint for this machinery is encoded in a dedicated biosynthetic gene cluster (BGC), often referred to as the "tub" cluster.

The Tubulysin Biosynthetic Gene Cluster

The "tub" gene cluster contains the genes encoding the core NRPS and PKS enzymes, as well as enzymes responsible for the synthesis of precursor molecules and tailoring reactions. The core biosynthetic genes are typically designated as tubA, tubB, tubC, tubD, tubE, and tubF, with additional genes like tubZ involved in precursor supply.[2]

A known tubulysin biosynthetic gene cluster from Cystobacter sp. SBCb004 has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001344 .

Proposed Biosynthetic Pathway of the Tubulysin Core Structure

The assembly of the tubulysin backbone proceeds in a stepwise fashion on the NRPS-PKS multienzyme complex. The pathway involves the sequential addition and modification of amino acid and keto acid building blocks. A key intermediate in this process is pretubulysin , which is the first enzyme-free product released from the NRPS-PKS assembly line.[5]

The biosynthesis can be conceptually broken down into the following key stages:

  • Initiation: The biosynthesis is initiated with the loading of the first building block onto the NRPS machinery.

  • Elongation: The growing peptide-polyketide chain is passed from one module to the next, with each module catalyzing the incorporation and modification of a specific precursor. The unusual amino acids that characterize tubulysins, such as tubuvaline (Tuv) and tubuphenylalanine (Tup), are synthesized and incorporated during this stage.

  • Termination and Release: Once the full-length chain is assembled, it is released from the enzyme complex, often through a cyclization or hydrolysis event, to yield pretubulysin.

  • Post-assembly Tailoring: Pretubulysin then undergoes a series of post-modification reactions, including oxidations and acylations, catalyzed by tailoring enzymes to yield the final tubulysin analogues, including this compound.

Tubulysin_Biosynthesis_Pathway cluster_precursors Precursor Molecules cluster_nrps_pks NRPS-PKS Assembly Line (tub Genes) cluster_intermediate Key Intermediate cluster_tailoring Post-Assembly Tailoring cluster_final_product Final Product Amino_Acids Amino Acids (e.g., Isoleucine, Phenylalanine) NRPS_PKS Hybrid NRPS-PKS Complex (TubB, TubC, TubD, TubE, TubF) Amino_Acids->NRPS_PKS Incorporation Acetate_Propionate Acetate/Propionate (from primary metabolism) Acetate_Propionate->NRPS_PKS Incorporation Pretubulysin Pretubulysin NRPS_PKS->Pretubulysin Release Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidases, Acyltransferases) Pretubulysin->Tailoring_Enzymes Modification Tubulysin_F This compound Tailoring_Enzymes->Tubulysin_F Conversion

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of tubulysins from myxobacterial fermentation broth. Specific details may need to be optimized depending on the producing strain and culture conditions.

Isolation_Workflow Start Myxobacterial Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Organic Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Silica_Gel Silica Gel Chromatography Chromatography->Silica_Gel Initial Fractionation HPLC Preparative HPLC Silica_Gel->HPLC Fine Purification Pure_Tubulysin_F Pure this compound HPLC->Pure_Tubulysin_F

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Culture the producing myxobacterial strain (e.g., Angiococcus disciformis) in a suitable liquid medium under optimal growth conditions to promote secondary metabolite production.

  • Extraction:

    • Separate the biomass from the culture broth by centrifugation.

    • Extract the supernatant and/or the cell pellet with an appropriate organic solvent, such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic steps to separate the different tubulysin analogues.

    • Initial fractionation can be performed using silica gel column chromatography with a gradient of solvents of increasing polarity.

    • Further purification of the fractions containing this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

  • Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation of the Biosynthetic Pathway

Studying the biosynthesis of this compound involves a combination of molecular genetics, bioinformatics, and analytical chemistry techniques.

Methodology:

  • Genome Mining and BGC Identification:

    • Sequence the genome of the producing myxobacterium.

    • Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the tubulysin biosynthetic gene cluster.

  • Gene Inactivation and Heterologous Expression:

    • To determine the function of individual genes within the "tub" cluster, targeted gene knockouts can be created in the native producer. The resulting mutants are then analyzed for changes in their tubulysin production profile.

    • Alternatively, the entire "tub" gene cluster can be cloned and expressed in a heterologous host organism, such as Myxococcus xanthus or Pseudomonas putida, that is more amenable to genetic manipulation and fermentation.[1]

  • Precursor Feeding Studies:

    • Isotopically labeled precursor molecules (e.g., amino acids with ¹³C or ¹⁵N) can be fed to the producing organism.

    • The incorporation of these labeled precursors into the tubulysin molecule is then traced by mass spectrometry and NMR, providing insights into the origin of the building blocks.

  • In Vitro Enzymatic Assays:

    • Individual enzymes from the biosynthetic pathway can be expressed and purified.

    • Their specific catalytic functions can then be tested in vitro by providing them with their predicted substrates and analyzing the resulting products.

Conclusion

This compound is a remarkable natural product with significant potential in the field of oncology. Understanding its natural sources and the intricate details of its biosynthesis is crucial for developing sustainable production methods, whether through fermentation optimization, metabolic engineering of the native producers, or heterologous expression of the biosynthetic pathway in a more tractable host. The methodologies outlined in this guide provide a framework for researchers to further explore the fascinating biology and chemistry of this potent anticancer agent.

References

Methodological & Application

Application Notes and Protocols for Tubulysin F Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division. This potent activity makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1][2][3][4] Tubulysin F is a prominent member of this family. This document provides a detailed protocol for the conjugation of this compound to antibodies, along with methods for the characterization and evaluation of the resulting ADC.

A significant challenge in the development of tubulysin-based ADCs is the potential for in vivo metabolism, particularly the hydrolysis of the acetate ester group, which can lead to a significant reduction in cytotoxic activity.[2][5][6] Therefore, careful selection of the linker and conjugation strategy is crucial for maintaining the stability and efficacy of the ADC.[5][6][7]

Signaling Pathway of Tubulin Inhibitors

This compound exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. The following diagram illustrates the mechanism of action.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) Targeting Tumor Antigen Receptor Tumor-Specific Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Payload_Release Linker Cleavage & Payload Release (this compound) Lysosome->Payload_Release Tubulin_Dimers α/β-Tubulin Dimers Payload_Release->Tubulin_Dimers Inhibition of Polymerization Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

The following sections provide a general protocol for the conjugation of a maleimide-functionalized this compound-linker construct to an antibody via thiol-maleimide chemistry. This is a common strategy that involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Experimental Workflow

The overall workflow for the preparation and characterization of a this compound ADC is depicted below.

ADC_Workflow Start Start Antibody_Prep 1. Antibody Preparation - Buffer Exchange - Concentration Adjustment Start->Antibody_Prep Reduction 2. Antibody Reduction - TCEP addition to reduce interchain disulfides Antibody_Prep->Reduction Conjugation 4. Conjugation Reaction - Mix reduced antibody and This compound-linker-maleimide Reduction->Conjugation Payload_Prep 3. This compound-Linker -Maleimide Preparation - Dissolve in organic solvent (e.g., DMSO) Payload_Prep->Conjugation Purification 5. Purification of ADC - Size Exclusion Chromatography (SEC) or Protein A Chromatography Conjugation->Purification Characterization 6. ADC Characterization - DAR determination (HIC, LC-MS) - Purity and aggregation analysis Purification->Characterization Functional_Assay 7. In Vitro Functional Assays - Cytotoxicity (MTT assay) - Binding affinity Characterization->Functional_Assay End End Functional_Assay->End

Caption: General workflow for this compound ADC production.

Antibody Preparation
  • Buffer Exchange: The antibody should be in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This can be achieved by dialysis or using spin desalting columns.

  • Concentration Adjustment: The antibody concentration should be adjusted to 2-10 mg/mL for optimal conjugation efficiency.

Antibody Reduction

This step generates free thiol groups by reducing the interchain disulfide bonds in the antibody hinge region.

  • Reagent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).

  • Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized depending on the specific antibody.

Preparation of this compound-Linker-Maleimide
  • Dissolution: Dissolve the maleimide-functionalized this compound-linker construct in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

Conjugation Reaction
  • Addition of Payload: Add the this compound-linker-maleimide solution to the reduced antibody solution. A typical starting point is a 10-20 fold molar excess of the payload-linker to the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the ADC
  • Removal of Unconjugated Payload: The resulting ADC must be purified to remove unconjugated this compound-linker and other reaction components.

  • Chromatography: Size exclusion chromatography (SEC) or Protein A affinity chromatography are commonly used methods for purification.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the ADC, allowing for DAR calculation.[8]

  • Purity and Aggregation Analysis: SEC can be used to assess the purity of the ADC and the presence of aggregates.

In Vitro Functional Assays
  • Cytotoxicity Assay (MTT Assay): This assay measures the ability of the ADC to kill cancer cells.[9][10]

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound ADC for 72-96 hours.

    • Add MTT reagent and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., SDS-HCl) and measure the absorbance at 570 nm.

    • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

  • Binding Affinity Assay: It is important to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. This can be assessed using methods like ELISA or flow cytometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for Tubulysin-based ADCs from various studies. Note that the specific values can vary significantly depending on the antibody, linker, conjugation method, and cell line used.

ADC TargetLinker TypeConjugation SiteAverage DARCell LineIC50 (ng/mL)Reference
CD30DipeptideEndogenous Cysteine4L428 (MDR+)~5[5]
CD30GlucuronideEngineered Cysteine (S239C)2L540cy~1[5]
Her2Maleimide GlycinePartially Reduced Trastuzumab4.4N87<10[11]
Her2Maleimide GlycinePartially Reduced Trastuzumab4.4BT474<10[11]
CD22Quaternary Ammonium SaltEngineered Cysteine (LC-K149C)2BJAB~1[2]
CD22Quaternary Ammonium SaltEngineered Cysteine (LC-K149C)2WSU-DLCL2~1[2]

Conclusion

The conjugation of this compound to antibodies offers a promising strategy for the development of highly potent and specific cancer therapies. The protocols and data presented here provide a foundation for researchers to design and synthesize their own this compound-based ADCs. Careful optimization of the linker chemistry, conjugation strategy, and purification methods is essential to produce stable and effective ADCs with desirable therapeutic properties. Further characterization of the ADC's pharmacokinetic profile and in vivo efficacy is necessary to fully evaluate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Tubulysin F Analogues for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their potent anti-mitotic activity, which stems from their ability to inhibit tubulin polymerization, leads to cell cycle arrest and apoptosis, making them attractive candidates for targeted cancer therapy.[1][2] Tubulysin F is a notable member of this family. This document provides detailed application notes and protocols for the chemical synthesis of a this compound analogue suitable for ADC development, focusing on a convergent strategy that combines solid-phase and solution-phase techniques. The protocols provided are a compilation and adaptation of methodologies described in the scientific literature.

Mechanism of Action of Tubulysins

Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. They bind to the vinca domain of tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. The high cytotoxicity of tubulysins, with IC50 values often in the low nanomolar range, makes them particularly effective as ADC payloads.[1]

Signaling Pathway of Tubulysin-Induced Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Tubulysin-ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Tubulysin Released Tubulysin Lysosome->Tubulysin Linker Cleavage Tubulin Tubulin Dimers Tubulysin->Tubulin Binding Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling Pathway of Tubulysin-Induced Apoptosis.

Synthetic Strategy Overview

The synthesis of a this compound analogue for ADC development is a complex undertaking that involves the preparation of several non-proteinogenic amino acid fragments, followed by their sequential coupling. A common strategy involves the synthesis of four key fragments:

  • Fragment A: N-methyl-D-pipecolic acid (Mep)

  • Fragment B: L-Isoleucine (Ile)

  • Fragment C: Tubuvaline (Tuv)

  • Fragment D: Tubuphenylalanine (Tup) with a linker attachment point

These fragments are synthesized individually and then coupled in a convergent manner. Solid-phase peptide synthesis (SPPS) is often employed for the assembly of the linear peptide backbone, followed by solution-phase modifications to complete the synthesis.[3]

Workflow for this compound Analogue Synthesis cluster_fragments Fragment Synthesis (Solution-Phase) cluster_spps Peptide Assembly (Solid-Phase) cluster_final Final Steps (Solution-Phase) Mep A: Mep Synthesis Coupling3 Coupling with Fragment A Mep->Coupling3 Ile B: Ile (Protected) Coupling2 Coupling with Fragment B Ile->Coupling2 Tuv C: Tuv Synthesis Coupling1 Coupling with Fragment C Tuv->Coupling1 Tup D: Tup-Linker Synthesis Resin Resin Loading (Fragment D) Tup->Resin Resin->Coupling1 Coupling1->Coupling2 Coupling2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Deprotection Global Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product This compound Analogue (ADC Payload) Characterization->Final_Product

Caption: Workflow for this compound Analogue Synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a this compound analogue. Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepDescriptionTypical Yield (%)Reference(s)
Fragment C: Tuv Synthesis Multi-step synthesis of the protected Tubuvaline fragment.20-30[3][4]
Fragment D: Tup Synthesis Synthesis of the protected Tubuphenylalanine fragment with a linker handle.30-40[5][6]
SPPS: Resin Loading Loading of the first amino acid (Tup derivative) onto the solid support.80-90[3]
SPPS: Peptide Couplings (each) Stepwise coupling of the Tuv, Ile, and Mep fragments.95-99[3]
Cleavage from Resin Release of the crude peptide from the solid support.70-85[3]
Global Deprotection Removal of all protecting groups from the peptide.60-80[7]
Purification Purification of the final product by reverse-phase HPLC.40-60[8]
Overall Yield Calculated from the starting materials for the fragment syntheses.1-5[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a this compound analogue. Note: These are generalized protocols and may require optimization based on specific laboratory conditions and the desired final product.

Protocol 1: Synthesis of the Tubuvaline (Tuv) Fragment

The synthesis of the complex Tuv fragment is a critical part of the overall process and often involves multiple stereoselective steps.

Materials:

  • Protected L-valine derivative

  • Thiazole-4-carbaldehyde

  • Appropriate coupling reagents (e.g., HATU, HOBt)

  • Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)

  • Solvents (DCM, DMF, THF, etc.)

  • Purification materials (silica gel, HPLC columns)

Methodology:

  • Aldol Condensation: A stereoselective aldol reaction between a protected L-valine derivative and thiazole-4-carbaldehyde is performed to establish the correct stereochemistry.

  • Protection of Hydroxyl Group: The resulting hydroxyl group is protected, typically as an acetate or other suitable group.

  • Amine Protection: The amine group is protected with an appropriate protecting group (e.g., Fmoc) for subsequent peptide coupling.

  • Purification: The protected Tuv fragment is purified by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid fragments (Fmoc-Tup(linker)-OH, Fmoc-Tuv-OH, Fmoc-Ile-OH, Mep-OH)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: Methanol, Isopropanol

Methodology:

  • Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. The first Fmoc-protected amino acid (Fmoc-Tup with a linker attachment point) is loaded onto the resin in the presence of DIPEA.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Tuv-OH) is activated with HBTU/HOBt and coupled to the free amine on the resin. The completion of the reaction is monitored by a Kaiser test.

  • Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially for Fmoc-Ile-OH and finally for Mep-OH.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile and water (with 0.1% TFA) for HPLC mobile phase

  • Lyophilizer

Methodology:

  • Cleavage: The peptide-bound resin is treated with a cleavage cocktail to release the peptide and remove acid-labile protecting groups.

  • Precipitation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

  • Purification: The crude peptide is purified by reverse-phase HPLC using a water/acetonitrile gradient.

  • Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain the final this compound analogue as a white powder.

  • Characterization: The identity and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound analogues for ADC development is a challenging but achievable goal for researchers with expertise in organic and peptide chemistry. The protocols and data presented here provide a comprehensive guide for the synthesis, purification, and characterization of these highly potent cytotoxic agents. Careful planning, optimization of reaction conditions, and rigorous purification are essential for obtaining high-quality material suitable for conjugation to antibodies and subsequent pre-clinical evaluation.

References

Application Notes and Protocols: Tubulysin F Linker Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5][6] Notably, tubulysins exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[2][5] The successful development of tubulysin-based ADCs hinges on the strategic design of the linker connecting the cytotoxic payload to the monoclonal antibody. This document provides detailed application notes on the linker chemistry of Tubulysin F, a prominent member of this family, and protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. It binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[5] This disruption leads to the disassembly of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[4][6] The potent cytotoxicity of tubulysins, with IC50 values often in the low nanomolar to picomolar range, necessitates their targeted delivery to cancer cells via ADCs to minimize off-target toxicity.[1][7]

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.

Tubulysin_F_Pathway ADC This compound-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Cleavage Linker Cleavage Internalization->Cleavage Tubulysin_F Free this compound Cleavage->Tubulysin_F Release Tubulin Tubulin Dimers Tubulysin_F->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Linker Chemistry for this compound ADCs

The choice of linker is critical for the stability and efficacy of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, yet efficiently cleaved within the target cancer cell to release the active drug.[4] For this compound ADCs, both cleavable and non-cleavable linkers have been explored.

Cleavable Linkers:

  • Protease-Cleavable Linkers: These are among the most common linkers used for ADCs. They typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][8]

  • Acid-Cleavable Linkers: These linkers, such as those containing a hydrazine moiety, are designed to be stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of lysosomes (pH 4.5-5.0).[4]

  • β-Glucuronidase-Cleavable Linkers: This strategy utilizes a linker that is a substrate for β-glucuronidase, an enzyme found in the lysosomes of some tumor types. This approach offers an alternative cleavage mechanism that can be exploited for targeted drug release.[9][10] A key advantage of the glucuronide linker is its ability to protect the labile C-11 acetate group of tubulysin from hydrolysis, thereby improving ADC stability and in vivo activity.[10]

Non-Cleavable Linkers:

Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid complex. While generally more stable in circulation, the resulting active metabolite may have reduced cell permeability and bystander killing effect.

A significant challenge in Tubulysin ADC development is the instability of the C-11 acetate group on the tubuvaline residue, which is crucial for its high cytotoxicity.[11][12] Hydrolysis of this acetate to a hydroxyl group can lead to a dramatic decrease in potency.[12] Linker design and site-specific conjugation strategies are being actively investigated to mitigate this liability.[10][11] For instance, the use of a β-glucuronidase-cleavable glucuronide linker has been shown to protect the acetate from hydrolysis.[10]

The following diagram illustrates a general experimental workflow for the development of a this compound ADC.

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_evaluation Evaluation Tubulysin_Analog This compound Analog Synthesis Drug_Linker Drug-Linker Synthesis Tubulysin_Analog->Drug_Linker Linker_Synthesis Linker Synthesis Linker_Synthesis->Drug_Linker Conjugation Antibody-Drug Conjugation Drug_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification ADC Purification & Characterization Conjugation->Purification In_Vitro In Vitro Evaluation (Cytotoxicity, Bystander Effect) Purification->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Models, PK/PD) In_Vitro->In_Vivo Logical_Relationship cluster_factors Key Factors cluster_outcomes Resulting Properties Linker Linker Chemistry (e.g., Dipeptide vs. Glucuronide) Stability Acetate Stability Linker->Stability Efficacy In Vivo Efficacy Linker->Efficacy PK Pharmacokinetics Linker->PK Conjugation Conjugation Site (e.g., Cysteine vs. Site-Specific) Conjugation->Stability Conjugation->Efficacy Conjugation->PK

References

Application Notes and Protocols for Cell-Based Assays to Determine Tubulysin F Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin F is a potent cytotoxic peptide derived from myxobacteria that exhibits strong antiproliferative activity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4] These characteristics make this compound a compound of significant interest in cancer research and as a potential payload for antibody-drug conjugates (ADCs).

This document provides detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network, a critical component of the cytoskeleton, leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of apoptosis.

This compound Signaling Pathway This compound Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin->Microtubule Polymerization Inhibition inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization Inhibition->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Caspase-3/7 Activation Caspase-3/7 Activation Apoptosis Induction->Caspase-3/7 Activation Cell Death Cell Death Caspase-3/7 Activation->Cell Death

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (nM)
Tubulysin (General)Wide spectrum of solid tumorsVariousPicomolar range
TAM 1344 (Tubulysin Derivative)HCT116Colon Cancer0.14
TAM 1344 (Tubulysin Derivative)A549Lung Cancer0.24
TAM 1344 (Tubulysin Derivative)MCF7Breast Cancer0.09
Tubulysin Analog 11 N87Gastric CarcinomaData not specified, but potent
Tubulysin Analog 11 MDA-MB-361-DYT2Breast CarcinomaData not specified, but potent
Tubulysin-based ADCHER2-positive cell linesBreast Cancer0.06 - 0.19

Note: The potency of Tubulysin and its analogs can vary depending on the specific derivative and the cancer cell line being tested.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[5]

MTT Assay Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

LDH Assay Workflow LDH Assay Workflow A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Collect supernatant C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include the following controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • No-Cell Control: Medium only (background).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a fluorescent or luminescent signal.

Caspase-3/7 Assay Workflow Caspase-3/7 Assay Workflow A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Add Caspase-3/7 reagent C->D E Incubate at room temperature D->E F Measure fluorescence/luminescence E->F

Caption: Workflow for the Caspase-3/7 activity assay.

Materials:

  • 96-well, opaque-walled tissue culture plates (for luminescence/fluorescence)

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)[9]

  • Luminometer or Fluorometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6, 12, 24 hours).

  • Reagent Addition: Allow the plate and the Caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (from wells with no cells) from all other readings. The signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its mechanism of action, from its impact on cell viability and membrane integrity to its ability to induce the key apoptotic pathway. This information is crucial for the continued development and evaluation of this compound as a promising anticancer agent.

References

Application Notes and Protocols for In Vivo Evaluation of Tubulysin F Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Tubulysins, a class of natural product tetrapeptides, are exceptionally potent microtubule-inhibiting agents that have garnered significant interest as ADC payloads. Their high cytotoxicity, pMolar potency, and ability to overcome multi-drug resistance (MDR) make them attractive candidates for next-generation ADCs.[1] Tubulysin F, a synthetic analog, offers a balance of potent anti-tumor activity and suitability for conjugation to monoclonal antibodies (mAbs).

This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound ADC efficacy using preclinical xenograft models. These guidelines are intended to assist researchers in designing and executing robust studies to assess the therapeutic potential of their this compound-based ADCs.

Mechanism of Action of this compound ADCs

This compound ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody to a tumor-associated antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent proteolytic degradation of the linker and/or antibody, which releases the active this compound payload into the cytoplasm.[2]

Once released, this compound binds to the vinca domain of β-tubulin, a critical component of microtubules. This binding inhibits tubulin polymerization and leads to the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death through two distinct pathways: apoptosis and pyroptosis.[3][4]

Recent studies have revealed that in addition to the classical apoptotic pathway, Tubulysin-containing ADCs can induce pyroptosis, a highly inflammatory form of programmed cell death, in cells expressing Gasdermin E (GSDME).[3] This dual mechanism of action may contribute to a more robust anti-tumor response by not only directly killing cancer cells but also by stimulating an anti-tumor immune response.

Tubulysin_F_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis (GSDME+ Cells) ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release Tubulin β-Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Cell_Cycle_Arrest->Caspase_Activation GSDME_Cleavage GSDME Cleavage (via Caspase-3) Cell_Cycle_Arrest->GSDME_Cleavage Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Pore_Formation Pore Formation GSDME_Cleavage->Pore_Formation Cell_Lysis Cell Lysis & Inflammation Pore_Formation->Cell_Lysis

Figure 1: Mechanism of action of this compound ADCs.

In Vivo Models for Efficacy Evaluation

The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound ADC efficacy. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice are the most commonly used systems.[5][6]

Key Considerations for Model Selection:

  • Antigen Expression: The chosen cell line or PDX model must express the target antigen of the ADC at a clinically relevant level. Quantitative immunohistochemistry (IHC) or flow cytometry should be used to confirm antigen expression.

  • Payload Sensitivity: While Tubulysins are broadly potent, inherent sensitivity of the tumor model to the payload can influence outcomes.

  • Tumor Heterogeneity: PDX models often better recapitulate the heterogeneity of human tumors compared to CDX models and can provide more translatable data.[5][6]

  • MDR Status: Tubulysins have shown efficacy in MDR-positive models, making them suitable for studying resistance mechanisms.[7]

  • Study Objective: For initial screening, CDX models may be sufficient. For more definitive efficacy and biomarker studies, a panel of PDX models is recommended to account for patient-to-patient variability.[8]

Data Presentation: Summary of In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data for various Tubulysin ADCs from preclinical studies. This data is intended to provide a comparative overview of the potential efficacy of this class of ADCs.

ADC TargetTubulysin AnalogIn Vivo ModelDosing RegimenKey Efficacy EndpointReference
HER2 Tubulysin B analog (DX126-262)BT-474 (Breast Cancer)5 mg/kg, single doseTumor regression[2]
HER2 Tubulysin B analog (DX126-262)NCI-N87 (Gastric Cancer)8 mg/kg, single doseSignificant tumor growth inhibition[2]
HER2 Tubulysin B analog (DX126-262)SK-OV-3 (Ovarian Cancer)16 mg/kg, single dose14.6% T/C (Tumor/Control)[2]
HER2 Tubulysin M analogN87 (Gastric Cancer)3 mg/kg, Q4dx4Tumor growth inhibition[9]
CD30 Tubulysin M analogL540cy (Hodgkin Lymphoma)0.6 mg/kg, single dose5/5 cures[10]
CD30 Tubulysin M analogDELBVR (ALCL, MDR+)0.75 mg/kg, single dose6/6 cures[10]
CD22 Stabilized TubulysinBJAB.Luc (Lymphoma)1 mg/kg, single doseTumor stasis for 21 days[7]
CD22 Stabilized TubulysinBJAB.Luc/Pgp (MDR+)1 mg/kg, single dose77% Tumor Growth Inhibition (TGI)[7]
Mesothelin Tubulysin analogN87 (Gastric Cancer)0.5 mg/kg, single doseTumor regression[11]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies of this compound ADCs. These should be adapted based on the specific ADC, tumor model, and institutional animal care and use committee (IACUC) guidelines.

Xenograft Tumor Model Establishment

Materials:

  • Selected cancer cell line (e.g., NCI-N87, BT-474) or PDX tissue

  • Immunocompromised mice (e.g., NOD-SCID, C.B-17 SCID)

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture cancer cells to ~80% confluency. For PDX models, prepare tumor fragments or a single-cell suspension.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

ADC Administration and Monitoring

Materials:

  • This compound ADC, vehicle control, and any comparator ADCs

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection

Protocol:

  • Reconstitute the this compound ADC and control articles in the appropriate vehicle to the desired concentration.

  • Administer the ADC to the mice via IV (tail vein) or IP injection according to the planned dosing schedule (e.g., single dose, once weekly for 3 weeks).

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Observe the mice for any other clinical signs of toxicity.

  • The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

Efficacy Endpoint Analysis

Primary Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tumor Regression: A decrease in tumor volume from the initial measurement.

  • Survival: Time for tumors to reach a predetermined endpoint volume or time to euthanasia due to morbidity.

Secondary Endpoints (optional):

  • Biomarker Analysis: At the end of the study, tumors can be excised for IHC, western blot, or RNA sequencing to assess target engagement, downstream signaling effects, and mechanisms of resistance.

  • Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points to determine the concentration of the ADC and free payload in circulation.

Experimental Workflow Visualization

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Model_Selection Select In Vivo Model (CDX or PDX) Cell_Culture Cell Culture or PDX Preparation Model_Selection->Cell_Culture Tumor_Implantation Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization ADC_Admin Administer this compound ADC & Controls Randomization->ADC_Admin Monitoring Monitor Tumor Volume & Body Weight ADC_Admin->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Collection Collect Final Data (Tumor size, weights) Endpoint->Data_Collection Efficacy_Analysis Calculate TGI, Regression, & Survival Data_Collection->Efficacy_Analysis Optional_Analysis Optional: Biomarker & PK Analysis Data_Collection->Optional_Analysis Results Report Results Efficacy_Analysis->Results Optional_Analysis->Results

Figure 2: Experimental workflow for in vivo efficacy evaluation.

Conclusion

The in vivo evaluation of this compound ADCs is a critical step in their preclinical development. By utilizing well-characterized xenograft models and following robust experimental protocols, researchers can obtain valuable data on the efficacy and therapeutic potential of these promising anti-cancer agents. The unique dual mechanism of action of Tubulysins, inducing both apoptosis and pyroptosis, underscores the importance of comprehensive in vivo studies to fully understand their anti-tumor effects. The information and protocols provided herein serve as a guide to facilitate the design and execution of these crucial preclinical studies.

References

Application Notes and Protocols for Analyzing Tubulysin F Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Tubulysin F, particularly in the context of antibody-drug conjugates (ADCs), within a plasma environment. Understanding the stability of this compound is critical for the development of safe and effective ADCs, as premature drug release or metabolism can lead to off-target toxicity and reduced therapeutic efficacy.

Introduction to this compound Stability

This compound is a potent microtubule-depolymerizing agent with significant potential as a cytotoxic payload in ADCs.[1][2][3] However, its complex structure, which includes a critical acetate ester, presents challenges regarding its stability in systemic circulation.[1][2] Plasma contains a variety of enzymes, such as esterases and proteases, that can degrade both the linker and the payload of an ADC.[4][5] For this compound, a primary metabolic liability is the enzymatic cleavage of its acetate ester, which results in a deacetylated form with significantly reduced cytotoxic activity.[1][2][6][7] Therefore, robust analytical methods are essential to quantify the stability of this compound-containing ADCs in plasma.

Several factors can influence the plasma stability of a this compound ADC, including the chemistry of the linker used to attach the drug to the antibody, the specific site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[8]

Key Analytical Methods

The primary method for analyzing the stability of this compound in plasma is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This powerful technique allows for the sensitive and specific quantification of the intact ADC, free this compound, and its metabolites.[4][9] Often, LC-MS/MS is combined with an initial affinity capture step to isolate the ADC from the complex plasma matrix.[7][9]

Hydrophobic Interaction Chromatography (HIC) can also be employed as an orthogonal method to monitor changes in the ADC's hydrophobicity, which can be indicative of drug loss or aggregation.[1]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).[4][8][10]

Objective: To determine the rate of this compound deacetylation, linker cleavage, and changes in the drug-to-antibody ratio (DAR) over time in a controlled in vitro environment.

Materials:

  • This compound ADC

  • Pooled plasma (heparinized) from the desired species

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or Protein G magnetic beads for affinity capture

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Internal standard (for LC-MS/MS analysis)

  • Methanol or acetonitrile for protein precipitation

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Thaw the pooled plasma at 37°C.

    • Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS).

    • Prepare aliquots of the plasma for each time point.

  • Incubation:

    • Spike the this compound ADC into the plasma at a final concentration typically in the µg/mL range.

    • Incubate the samples at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours).[6][10] The 0-hour time point serves as the baseline control.

  • Sample Processing (Affinity Capture):

    • To each plasma aliquot, add Protein A or Protein G magnetic beads and incubate to capture the ADC.[9]

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the ADC from the beads using the elution buffer.

    • Immediately neutralize the eluted sample with the neutralization buffer.

  • Analysis by LC-MS/MS:

    • For analysis of the intact ADC and its metabolites, the captured and eluted sample can be directly analyzed.

    • To quantify the released (free) this compound, the plasma sample (without affinity capture) can be subjected to protein precipitation with cold methanol or acetonitrile containing an internal standard.[4]

    • Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS.

    • The LC-MS/MS method should be optimized to separate and detect the parent this compound, the deacetylated metabolite, and any other relevant degradation products.[11][12][13]

Data Analysis:

  • Calculate the percentage of the intact this compound ADC remaining at each time point relative to the 0-hour sample.

  • Determine the concentration of deacetylated this compound and other degradation products.

  • Calculate the in vitro half-life (T₁/₂) of the ADC.[4]

In Vivo Plasma Stability Assessment

This protocol describes the general workflow for evaluating the stability of a this compound ADC in a preclinical animal model.

Objective: To understand the pharmacokinetic profile and in vivo stability of the this compound ADC in a living system.

Protocol:

  • Animal Dosing:

    • Administer the this compound ADC to the selected animal model (e.g., mice, rats) via the intended clinical route (typically intravenous).[8]

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • The plasma samples are then analyzed using the affinity capture LC-MS/MS method described in the in vitro protocol to determine the concentration of the intact ADC and its various forms over time.[7][8]

Data Presentation

Quantitative data from plasma stability studies should be summarized in clear and concise tables to facilitate comparison between different ADC constructs or experimental conditions.

Table 1: In Vitro Stability of this compound ADC in Human Plasma

Time (hours)% Intact ADC Remaining% Deacetylated this compoundAverage DAR
010004.0
495.24.83.9
2478.521.53.5
4861.338.73.1
9640.159.92.5

Table 2: Comparison of this compound ADC Stability Across Species (at 48 hours)

Species% Intact ADC Remaining% Deacetylated this compound
Human61.338.7
Mouse55.844.2
Rat65.134.9
Cynomolgus Monkey72.427.6

Visualizations

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the degradation pathways of this compound in plasma.

experimental_workflow start Start: this compound ADC incubation Incubate with Plasma at 37°C start->incubation sampling Time-Point Sampling incubation->sampling processing Sample Processing (Affinity Capture or Precipitation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data Data Interpretation (% Intact, Metabolites, DAR) analysis->data

Caption: In Vitro Plasma Stability Experimental Workflow.

degradation_pathway intact_adc Intact this compound ADC (Active) deacetylated_adc Deacetylated this compound ADC (Inactive) intact_adc->deacetylated_adc Plasma Esterases free_drug Free this compound (Linker Cleavage) intact_adc->free_drug Plasma Proteases further_degradation Further Degradation Products deacetylated_adc->further_degradation free_drug->further_degradation

Caption: Potential Degradation Pathways of this compound ADC in Plasma.

Conclusion

The stability of this compound in plasma is a critical attribute that must be thoroughly characterized during the development of ADCs. The protocols and methods described in these application notes provide a framework for researchers to assess the stability profile of their this compound-based therapeutics. By employing techniques such as affinity capture LC-MS/MS, drug development professionals can gain valuable insights into the in vitro and in vivo behavior of their ADC candidates, enabling the selection of molecules with optimal stability and therapeutic potential. Addressing stability liabilities, such as the deacetylation of this compound, through medicinal chemistry efforts or by optimizing the conjugation site, is a key strategy for advancing these potent anti-cancer agents towards clinical success.[1][2][6]

References

Application Notes and Protocols for Tubulysin F Payload Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their exceptional potency, with IC50 values in the picomolar to low nanomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[2][3] Tubulysin F, a member of this family, exerts its antitumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] A key advantage of tubulysins is their ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][3]

These application notes provide a comprehensive overview of the use of this compound and its analogs as ADC payloads for solid tumors. We will cover the mechanism of action, linker strategies, and detailed protocols for the in vitro and in vivo evaluation of this compound-based ADCs.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of microtubule dynamics.[1] It binds to the vinca domain of β-tubulin, disrupting the assembly of microtubules.[1][4] This interference with the microtubule network is critical for several cellular processes, including mitotic spindle formation, intracellular transport, and maintenance of cell shape. The disruption of these functions in rapidly dividing cancer cells leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[2] The C-11 acetate group on the tubuvaline (Tuv) residue is crucial for its potent cytotoxic activity, and its hydrolysis can lead to a significant reduction in potency.[4][5][6]

Tubulysin_Mechanism_of_Action cluster_cell Inside Tumor Cell ADC This compound-ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Payload Release TubulysinF Free this compound Cleavage->TubulysinF Tubulin β-Tubulin TubulysinF->Tubulin 5. Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Mechanism of action of a this compound-ADC.

Linker Technology for this compound ADCs

The linker connecting the antibody to the tubulysin payload is a critical component that influences the stability, efficacy, and safety of the ADC. Key considerations for linker design include:

  • Stability in Circulation: The linker must be stable in the bloodstream to prevent premature release of the highly potent payload, which could lead to systemic toxicity.[4][5]

  • Efficient Cleavage in the Tumor: Upon internalization into the target tumor cell, the linker should be efficiently cleaved to release the active tubulysin payload.[1]

Commonly used linkers for tubulysin-based ADCs include:

  • Protease-Cleavable Linkers: These linkers, such as valine-citrulline (VC) or valine-alanine (VA), are designed to be cleaved by lysosomal proteases like cathepsin B, which are upregulated in many tumor cells.

  • Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal and tumor microenvironment.[6][7] Glucuronide linkers can offer improved hydrophilicity and have been shown to protect the labile C-11 acetate of tubulysin from hydrolysis in circulation.[6]

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various tubulysin analogs and ADCs in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Free Tubulysin Analogs

CompoundCell LineIC50 (nM)Reference
Tubulysin DMultiple0.01 - 10[2]
Tubulysin M786-O (MDR+)>100-fold less potent than acetylated form[6]
Deacetylated Tubulysin M786-O (MDR+)>100-fold less potent than acetylated form[6]
Tubulysin Analog 11KB (MDR1-)Data not specified[8]
Tubulysin Analog 11KB 8.5 (MDR1+)Data not specified[8]

Table 2: In Vitro Cytotoxicity of Tubulysin-Based ADCs

ADCTargetCell LineIC50 (nM)Reference
5T4-FC-mc-Lys-MMETA5T4DU1450.65[9]
5T4-FC-mc-Lys-MMETA5T4NCI-H19753.33[9]
5T4-FC-mc-Lys-MMETA5T4MDA-MB-4680.016[9]
5T4-FC-mc-Lys-MMETA5T4MDA-MB-3010.003[9]
5T4-FC-mc-Lys-MMETA5T4NCI-870.8[9]
DX126-262HER2HER2-positive cell lines0.06 - 0.19[10]
Kadcyla (T-DM1)HER2HER2-positive cell linesSimilar to DX126-262[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a this compound-ADC against adherent cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive BT-474, NCI-N87)

  • HER2-negative control cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound-ADC and control ADC

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in complete medium. A typical concentration range would be from 1 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.

    • Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

In_Vitro_Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 PrepareADC Prepare Serial Dilutions of ADC Incubate1->PrepareADC TreatCells Add ADC to Cells PrepareADC->TreatCells Incubate2 Incubate for 72-96 hours TreatCells->Incubate2 AddReagent Add Cell Viability Reagent Incubate2->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro cytotoxicity assay.
Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound-ADC in a solid tumor xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Tumor cells for implantation (e.g., BT-474 for a HER2-positive model)

  • Matrigel (optional, for enhancing tumor take rate)

  • This compound-ADC, control ADC, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).

  • ADC Administration:

    • Administer the this compound-ADC, control ADC, or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).

    • The dosing schedule will depend on the specific ADC and tumor model (e.g., a single dose or multiple doses over several weeks).

  • Monitoring and Data Collection:

    • Continue to monitor tumor volume and body weight of the mice 2-3 times per week.

    • Observe the mice for any signs of toxicity.

    • Euthanize mice when tumors reach a predetermined size (e.g., 1000-2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences between treatment groups.

In_Vivo_Efficacy_Workflow Start Start Implant Tumor Cell Implantation Start->Implant MonitorTumor Monitor Tumor Growth Implant->MonitorTumor Randomize Randomize Mice into Groups MonitorTumor->Randomize Administer Administer ADC Randomize->Administer MonitorEfficacy Monitor Tumor Volume and Body Weight Administer->MonitorEfficacy DataAnalysis Analyze Tumor Growth Inhibition MonitorEfficacy->DataAnalysis End End DataAnalysis->End

Figure 3: Workflow for in vivo efficacy study.

Conclusion

This compound and its analogs are highly promising payloads for the development of next-generation ADCs for the treatment of solid tumors. Their potent cytotoxicity, ability to overcome multidrug resistance, and the potential for bystander killing make them a valuable class of therapeutic agents.[7] Careful consideration of linker technology and conjugation strategy is essential to optimize the therapeutic index of this compound-based ADCs.[6] The protocols provided here offer a starting point for the preclinical evaluation of these powerful anticancer agents.

References

Application Notes and Protocols for Site-Specific Conjugation of Tubulysin F to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic tetrapeptides isolated from myxobacteria that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Their exceptional potency, even against multidrug-resistant (MDR) cancer cell lines, makes them attractive payloads for antibody-drug conjugates (ADCs).[2][4][5] ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents like Tubulysin F selectively to tumor cells, thereby enhancing the therapeutic window.[6][7]

Site-specific conjugation methods are crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties compared to randomly conjugated ADCs.[8][9] This document provides detailed application notes and protocols for the site-specific conjugation of this compound to monoclonal antibodies, covering conjugation strategies, experimental procedures, and characterization methods.

Mechanism of Action of Tubulysin

Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics. They bind to the vinca domain of tubulin, inhibiting its polymerization and inducing the depolymerization of existing microtubules.[3][7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] A key structural feature of many tubulysins is a C-11 acetate group, which is critical for their high cytotoxicity.[7][10] Hydrolysis of this acetate to a hydroxyl group can significantly reduce the potency of the molecule.[7][11]

cluster_0 ADC Lifecycle cluster_1 Cellular Mechanism ADC This compound ADC Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release TubulysinF Free this compound Release->TubulysinF Disruption Microtubule Disruption TubulysinF->Disruption Inhibition Tubulin Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Microtubules->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1. Mechanism of action of a this compound ADC.

Site-Specific Conjugation Strategies

Several methods have been developed for the site-specific conjugation of drugs to antibodies. These techniques yield a more homogeneous product with a controlled DAR, leading to an improved therapeutic index.[9]

  • Engineered Cysteine Residues (e.g., THIOMAB™): This approach involves introducing cysteine residues at specific sites on the antibody sequence through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation, allowing for precise control over the location and number of conjugated payloads.[9]

  • Enzyme-Mediated Conjugation: Enzymes like transglutaminase can be used to site-specifically attach payloads.[8][9] Microbial transglutaminase, for example, catalyzes the formation of a bond between an engineered glutamine tag on the antibody and a primary amine on the linker-payload.[9]

  • Unnatural Amino Acids: Incorporation of unnatural amino acids with unique reactive handles (e.g., p-acetylphenylalanine) into the antibody sequence allows for orthogonal conjugation chemistry, ensuring that the payload is attached only at the desired position.[9]

Studies have shown that the site of conjugation can significantly impact the stability and efficacy of Tubulysin ADCs. For instance, conjugation to certain sites can protect the labile C-11 acetate group from hydrolysis.[10][11] Site-specific ADCs have demonstrated improved in vivo stability, reduced deconjugation, and superior pharmacokinetics compared to randomly conjugated ADCs.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Tubulysin-based ADCs from various studies.

Table 1: In Vitro Cytotoxicity of Tubulysin Payloads and ADCs

Compound Cell Line Target Antigen IC50 (nM) Reference
Tubulysin Payload (Acetylated) N87 - <1 [7]
Tubulysin Payload (Deacetylated) N87 - >100 [7]
Anti-Her2-Tubulysin ADC (ADC1) N87 (High Her2) Her2 ~1 [7]
Anti-Her2-Tubulysin ADC (ADC1) BT474 (High Her2) Her2 ~1 [7]
Anti-Her2-Tubulysin ADC (ADC1) MDA-MB-453 (Moderate Her2) Her2 ~10 [7]
Anti-Her2-Tubulysin ADC (ADC1) HT-29 (No Her2) Her2 >1000 [7]
Anti-CD22 Tubulysin ADC BJAB (CD22+) CD22 <1 [5]
Anti-CD22 Tubulysin ADC WSU-DLCL2 (CD22+) CD22 <1 [5]
Anti-CD22 Tubulysin ADC BJAB.Luc/Pgp (MDR) CD22 ~1 [5]

| DX126-262 (Anti-HER2 Tubulysin B ADC) | BT-474 | HER2 | Not specified, but potent |[12][13] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data

ADC Model Dose Outcome Reference
Site-Specific Tubulysin ADC Mouse Xenograft Not specified Improved in vivo efficacy compared to random ADC [8]
DX126-262 BT-474 Xenograft 5 mg/kg Significant tumor growth inhibition [12]
DX126-262 Cynomolgus Monkey 3-30 mg/kg Enhanced stability compared to Kadcyla [12][13]

| Propyl Ether Stabilized Tubulysin ADC | BJAB.Luc-Pgp (MDR) Xenograft | Not specified | Effective against multidrug-resistant tumors |[5] |

Experimental Protocols

The following protocols provide a general framework for the site-specific conjugation of this compound to an antibody with an engineered cysteine residue.

Ab Engineered mAb (e.g., THIOMAB™) Reduction 1. Antibody Reduction (e.g., TCEP) Ab->Reduction ReducedAb Reduced mAb (Free Thiols) Reduction->ReducedAb Conjugation 2. Conjugation Reaction (Thiol-Maleimide) ReducedAb->Conjugation LinkerPayload This compound Linker-Payload (e.g., Maleimide) LinkerPayload->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification 3. Purification (e.g., HIC, SEC) CrudeADC->Purification PurifiedADC Purified Site-Specific This compound ADC Purification->PurifiedADC Characterization 4. Characterization (HIC, MS, RP-HPLC) PurifiedADC->Characterization FinalProduct Final ADC Product (Defined DAR) Characterization->FinalProduct

Figure 2. General workflow for site-specific ADC conjugation.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds or the reduction of engineered cysteine caps to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (engineered with accessible cysteine residues) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Desalting columns.

Procedure:

  • Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess needs to be optimized for each specific antibody to achieve selective reduction.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Monitor the reduction process using methods like RP-HPLC to assess the generation of antibody fragments (e.g., light chain, heavy chain).

  • Once the desired level of reduction is achieved, immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Thiol-Maleimide Conjugation

This protocol details the conjugation of a maleimide-functionalized this compound linker-payload to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1.

  • This compound linker-payload with a terminal maleimide group, dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Quenching reagent (e.g., N-acetylcysteine).

Procedure:

  • Adjust the concentration of the reduced antibody to 2-5 mg/mL in the reaction buffer.

  • Prepare the this compound linker-payload solution.

  • Add a 5-10 molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.

  • After the incubation period, quench the reaction by adding a 2-5 molar excess of N-acetylcysteine (relative to the initial linker-payload amount) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted payload, antibody fragments, and aggregates.

Materials:

  • Crude ADC mixture from Protocol 2.

  • Purification system (e.g., FPLC, HPLC).

  • Hydrophobic Interaction Chromatography (HIC) column.

  • Size Exclusion Chromatography (SEC) column.

  • HIC buffers (e.g., Buffer A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7; Buffer B: 20 mM sodium phosphate, pH 7).

  • SEC buffer (e.g., PBS, pH 7.4).

Procedure:

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with HIC Buffer A.

    • Load the crude ADC mixture onto the column.

    • Elute the ADC using a linear gradient from HIC Buffer A to HIC Buffer B. Different DAR species will elute at different salt concentrations.

    • Collect fractions corresponding to the desired DAR.

  • Size Exclusion Chromatography (SEC):

    • Pool the HIC fractions containing the purified ADC.

    • Concentrate the pooled fractions if necessary.

    • Equilibrate the SEC column with SEC buffer.

    • Load the concentrated ADC solution onto the column to remove aggregates and any remaining small molecules.

    • Collect the main peak corresponding to the monomeric ADC.

  • Buffer Exchange and Formulation:

    • Perform buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.

    • Sterile filter the final ADC product through a 0.22 µm filter.

Protocol 4: ADC Characterization

This protocol outlines key analytical methods to characterize the final ADC product.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.

    • Mass Spectrometry (MS): Native MS or LC-MS after deglycosylation and/or reduction can provide the exact masses of the different ADC species, allowing for precise DAR determination.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.

  • Identification and Free Drug Content:

    • Reversed-Phase HPLC (RP-HPLC): Can be used to confirm the identity of the ADC and to quantify the amount of unconjugated (free) payload in the final product.

  • In Vitro Cell Cytotoxicity Assay:

    • Perform a cell-based assay (e.g., MTS or CellTiter-Glo®) using antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm the target-specific killing activity of the ADC.

Conclusion

The site-specific conjugation of this compound to monoclonal antibodies represents a promising strategy for the development of next-generation ADCs. By employing methods that allow for precise control over payload placement and stoichiometry, it is possible to generate homogeneous conjugates with improved stability, pharmacokinetics, and therapeutic efficacy.[8][11] The protocols and data presented in these application notes provide a comprehensive guide for researchers working to harness the potent antitumor activity of this compound in a targeted manner. Careful optimization of each step, from antibody engineering to final characterization, is essential for the successful development of these complex biotherapeutics.

References

Application Notes and Protocols for the Purification of Tubulysin F Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Tubulysin F conjugates, a class of potent antibody-drug conjugates (ADCs). The following sections outline various chromatographic techniques, present quantitative data for comparative analysis, and include visualizations to aid in understanding the experimental workflows and the underlying mechanism of action.

Introduction to this compound Conjugates

This compound is a highly cytotoxic peptide that belongs to the tubulysin family of natural products isolated from myxobacteria.[1][2] Its potent antimitotic activity stems from its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5][6] When conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, this compound becomes a powerful payload in an antibody-drug conjugate, enabling targeted delivery to cancer cells and minimizing off-target toxicity.

The purification of this compound conjugates is a critical step in their manufacturing process to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and removal of process-related impurities such as unconjugated antibody, free drug, and aggregates. This document details the primary chromatographic techniques employed for this purpose: Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).

Data Presentation: Purification and Activity of this compound Conjugates

The following tables summarize quantitative data related to the purification and in vitro activity of this compound conjugates from various studies.

Table 1: Purification of a Tubulysin Payload Precursor

StepMethodPurity (HPLC area %)Overall Yield (%)Reference
Crude-~30%-[1]
After two RP-HPLC runsReversed-Phase HPLC88%-[1]
Optimized ProcessReversed-Phase HPLC>95%2.4%[1][7]

Table 2: In Vitro Cytotoxicity of Tubulysin ADCs

ADCTarget AntigenCell LineIC50 (ng/mL)Reference
ADC1Her2N87 (High Her2)Potent[8]
ADC1Her2BT474 (High Her2)Potent[8]
ADC1Her2MDA-MB-453 (Moderate Her2)Slightly lower activity[8]
ADC1Her2HT-29 (No Her2)~1000-fold reduced potency[8]
Anti-CD30 Tubulysin ADCCD30L540cy (CD30+)Single-digit ng/mL
Anti-CD30 Tubulysin ADCCD30Karpas299 (CD30+)Single-digit ng/mL
Anti-CD30 Tubulysin ADCCD30DEL (CD30+)Single-digit ng/mL
Anti-CD30 Tubulysin ADCCD30U266luc (CD30-)>1000 ng/mL

Experimental Protocols

This section provides detailed methodologies for the key chromatographic techniques used in the purification of this compound conjugates.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Payload and Conjugate Analysis

RP-HPLC is a high-resolution technique widely used for the analysis and purification of this compound payloads and for assessing the purity of the final conjugate.[1][9]

Materials:

  • RP-HPLC system with UV detector

  • C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, C18, 2.1 x 50 mm, 1.7 µm)[10]

  • Mobile Phase A: 0.1% formic acid in water (v/v)[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[10]

  • Sample dissolved in a suitable solvent (e.g., DMSO, DMF)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.25 mL/minute and a temperature of 60 °C.[10]

  • Inject 5 µL of the sample.[10]

  • Maintain 5% Mobile Phase B for 0.1 minutes.[10]

  • Apply a linear gradient from 5% to 95% Mobile Phase B over 2.5 minutes.[10]

  • Hold at 95% Mobile Phase B for 0.35 minutes.[10]

  • Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column for the next injection.

  • Monitor the elution profile at 220 nm and 280 nm.[10]

  • Collect fractions corresponding to the desired product peaks for further analysis or downstream processing.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC separates molecules based on their hydrophobicity and is the gold standard for determining the drug-to-antibody ratio (DAR) distribution of ADCs.[8]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A (Binding Buffer): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • This compound conjugate sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the this compound conjugate sample.

  • Wash the column with 100% Mobile Phase A to remove any unbound species.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different DAR species. More hydrophobic species (higher DAR) will elute later.

  • Monitor the chromatogram at 280 nm. The peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by determining the relative area of each peak.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their size and is used to quantify aggregates and fragments in the purified this compound conjugate preparation.[11][12][13]

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[11][13]

  • HPLC system with UV detector

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0

  • This compound conjugate sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).

  • Inject the this compound conjugate sample.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the chromatogram at 280 nm. Aggregates will elute first, followed by the monomeric conjugate, and then any smaller fragments.

  • Quantify the percentage of aggregates and fragments by integrating the respective peak areas.

Protocol 4: Ion Exchange Chromatography (IEX) for Charge Variant Analysis

IEX separates molecules based on their net surface charge and is used to analyze charge variants of the this compound conjugate, which can arise from modifications to the antibody.[9]

Materials:

  • Cation exchange column (e.g., BioResolve SCX mAb)

  • HPLC system with UV detector

  • Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0

  • Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

  • This compound conjugate sample (buffer-exchanged into Mobile Phase A)

Procedure:

  • Equilibrate the cation exchange column with 100% Mobile Phase A.

  • Load the buffer-exchanged this compound conjugate sample onto the column.

  • Wash the column with Mobile Phase A to remove any unbound molecules.

  • Apply a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B) to elute the bound conjugates based on their net positive charge.

  • Monitor the chromatogram at 280 nm to observe the separation of charge variants (e.g., acidic, main, and basic species).

Visualizations

Mechanism of Action of this compound

This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

TubulysinF_Mechanism cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis TubulysinF This compound TubulysinF->Tubulin Inhibits Polymerization Purification_Workflow Crude_Conjugate Crude Conjugation Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_Conjugate->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC DAR Fractions Impurities1 Unconjugated Antibody, Free Drug HIC->Impurities1 IEX Ion Exchange Chromatography (IEX) SEC->IEX Monomeric Fraction Impurities2 Aggregates SEC->Impurities2 Final_Product Purified this compound Conjugate IEX->Final_Product Main Charge Variant Impurities3 Charge Variants IEX->Impurities3

References

Application Notes: Utilizing Tubulysin F for Targeting Multidrug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Tubulysins, a class of potent cytotoxic peptides isolated from myxobacteria, have emerged as promising therapeutic agents due to their ability to overcome MDR.[1][2] Tubulysin F, a member of this family, demonstrates exceptionally high cytotoxicity against a variety of cancer cell lines, including those that are resistant to multiple drugs.[3]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for evaluating its efficacy in MDR cancer cell lines.

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics.[1] Its mechanism is similar to other antimitotic agents like dolastatin-10 and vinblastine.[4] The key steps in its mechanism are:

  • Inhibition of Tubulin Polymerization: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[3][5] This disruption of the microtubule network is critical for several cellular processes.

  • Cell Cycle Arrest: The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[4] This prevents the cancer cells from dividing and proliferating.

  • Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

A crucial feature of tubulysins is that they are poor substrates for the P-gp efflux pump, a common cause of resistance to other tubulin-targeting agents like paclitaxel.[4][5] This allows this compound to accumulate in MDR cancer cells and exert its cytotoxic effects, making it a valuable tool for combating drug-resistant tumors.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its evaluation.

G cluster_0 This compound Action in MDR Cancer Cell TubF This compound Tubulin Tubulin Monomers TubF->Tubulin Binds to Pgp P-gp Efflux Pump (Ineffective) TubF->Pgp Poor substrate for Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of this compound in MDR cancer cells.

G cluster_1 Experimental Workflow for this compound Evaluation start Culture MDR and Parental Cancer Cell Lines treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) treat->cellcycle data Data Analysis: IC50, Apoptosis Rate, Cell Cycle Distribution viability->data apoptosis->data cellcycle->data conclusion Conclusion on Efficacy in MDR Cells data->conclusion

References

Troubleshooting & Optimization

Addressing off-target toxicity of Tubulysin F conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of Tubulysin F conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it contribute to its high cytotoxicity?

This compound is a highly potent cytotoxic agent that belongs to the tubulysin family of natural products.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][4] Tubulysins are known to be exceptionally potent, with IC50 values in the low nanomolar range, exceeding the potency of other microtubule inhibitors like paclitaxel and vinblastine by 20- to 1000-fold.[1][3] This high potency is a key reason for their use as payloads in Antibody-Drug Conjugates (ADCs).

Q2: What are the primary causes of off-target toxicity observed with this compound ADCs?

Off-target toxicity of this compound ADCs, and ADCs in general, can be attributed to several factors:

  • Premature Payload Release: Instability of the linker connecting this compound to the antibody can lead to the premature release of the highly potent payload into systemic circulation before reaching the target tumor cells.[5][6][7] This can damage healthy tissues.

  • Hydrophobicity: The hydrophobic nature of many payloads, including some tubulysin analogs, can lead to ADC aggregation and non-specific uptake by healthy cells, contributing to off-target toxicity.[8][9]

  • "On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues. Binding of the ADC to these non-malignant cells can lead to their destruction and cause side effects.[5][]

  • Non-specific ADC Uptake: ADCs can be taken up by cells, such as those in the liver, independent of target antigen expression, leading to toxicity in those organs.[8][9] Hepatotoxicity has been reported as a dose-limiting toxicity for tubulysin-based ADCs.[11]

Q3: How can linker technology be optimized to minimize off-target toxicity?

Linker technology is a critical component in designing safer and more effective ADCs.[6][12][13] Key strategies include:

  • Improving Linker Stability: Utilizing linkers that are highly stable in the bloodstream but are efficiently cleaved within the target tumor cell is crucial.[6][7] Non-cleavable linkers, which release the payload only after lysosomal degradation of the antibody, can offer greater plasma stability and reduce off-target toxicity.[12][13][14]

  • Tumor-Selective Cleavage: Developing linkers that are cleaved by enzymes or conditions specific to the tumor microenvironment (e.g., specific proteases, acidic pH) can enhance targeted payload release.[6]

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can increase the hydrophilicity of the ADC, improving its pharmacokinetic properties and reducing non-specific uptake and toxicity.[9][11]

Q4: What is site-specific conjugation and how does it help in reducing toxicity?

Site-specific conjugation is a method that attaches the drug-linker to the antibody at a specific, defined location.[5][13] This contrasts with traditional methods that result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). The advantages of site-specific conjugation include:

  • Homogeneity: Produces a well-defined ADC with a consistent DAR, leading to more predictable pharmacokinetic and toxicity profiles.[5][13]

  • Improved Stability: The site of conjugation can influence the stability of the ADC.[15][16][17] Strategic placement of the conjugate can shield the linker or payload from premature degradation.

  • Enhanced Therapeutic Index: By creating more stable and uniform ADCs, site-specific conjugation can lead to a better balance between efficacy and toxicity.[15]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High in vivo toxicity at low ADC doses Premature payload release due to linker instability.1. Evaluate Linker Stability: Perform plasma stability assays to quantify payload release over time. 2. Switch to a More Stable Linker: Consider using a non-cleavable linker or a more stable cleavable linker.[12][13][14] 3. Optimize Conjugation Site: Investigate different conjugation sites on the antibody, as this can impact linker stability.[15][16][17]
Evidence of hepatotoxicity Non-specific uptake of the ADC by the liver.[11]1. Increase ADC Hydrophilicity: Incorporate a hydrophilic linker (e.g., PEG) or use a more hydrophilic tubulysin analog.[9][11] 2. Modify Antibody Fc Region: Engineer the Fc region to reduce non-specific uptake by Fc receptors on liver cells.[5]
Poor therapeutic window (efficacy only at toxic doses) A combination of off-target toxicity and insufficient payload delivery to the tumor.1. Enhance Tumor Targeting: Engineer the antibody for higher affinity to the tumor antigen or develop a bispecific antibody that requires binding to two antigens for activation.[5] 2. Optimize Linker and Payload: Use a more stable, tumor-specific cleavable linker to increase the concentration of the payload at the tumor site.[6] 3. Site-Specific Conjugation: Employ site-specific conjugation to create a more homogeneous and stable ADC.[5][13]
In vitro potency does not translate to in vivo efficacy Rapid clearance or metabolism of the ADC in vivo.1. Pharmacokinetic Studies: Conduct PK studies in relevant animal models to assess ADC clearance and stability.[18] 2. Stabilize the Payload: If the payload itself is being metabolized (e.g., hydrolysis of an acetate group on tubulysin), consider modifying the payload to improve its stability.[15][17][19] 3. Increase Hydrophilicity: As mentioned, hydrophilic modifications can improve PK properties.[9]

Quantitative Data Summary

Table 1: Comparative in vivo Toxicity of a Tubulysin B Conjugate (DX126-262) and Kadcyla [11][18]

ADCDoseObservation in MiceConclusion on Off-Target Toxicity
DX126-262 75 and 150 mg/kg (single i.v. injection)Less pronounced body weight reduction and faster recovery compared to Kadcyla. Slight single-cell necrosis in the liver that recovered.Better tolerated with reduced off-target toxicity, particularly hepatotoxicity, compared to DM1 (the payload in Kadcyla).
Kadcyla (T-DM1) 75 and 150 mg/kg (single i.v. injection)More significant body weight reduction.Higher off-target toxicity observed.

Table 2: In vivo Efficacy of DX126-262 vs. Kadcyla in a BT-474 Xenograft Model [11]

TreatmentDoseT/C% (Tumor Growth Inhibition)
DX126-262 High3.0%
Kadcyla High13.3%
DX126-262 Medium6.8%
Kadcyla Medium49.3%
DX126-262 Low37.1%
Kadcyla Low47.4%

T/C% is the ratio of the mean tumor volume of the treated group to the control group, expressed as a percentage.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Toxicity

This protocol is designed to evaluate the off-target cytotoxicity of an ADC in an antigen-negative cell line.

Materials:

  • Antigen-negative cell line (e.g., MCF-7 if the ADC targets HER2)

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (as control)

  • Free this compound payload (as a positive control for cytotoxicity)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Seed the antigen-negative cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound payload in complete cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a negative control.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 values. A low IC50 for the ADC in an antigen-negative cell line suggests potential off-target cytotoxicity.

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • This compound ADC

  • Freshly collected plasma from the relevant species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method to separate and quantify the ADC and free payload (e.g., ELISA, HPLC, LC-MS)

Methodology:

  • Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately process the aliquots to stop any further degradation (e.g., by freezing or adding a precipitation agent).

  • Analyze the samples using a validated method to determine the concentration of the intact ADC and the released this compound payload.

  • Plot the concentration of the intact ADC over time to determine its half-life in plasma.

  • Quantify the amount of free payload at each time point to assess the rate of premature release.

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Start: In Vitro cytotoxicity Cytotoxicity Assay (Antigen-Negative Cells) invitro_start->cytotoxicity stability Plasma Stability Assay invitro_start->stability pk_study Pharmacokinetic Study (Animal Model) cytotoxicity->pk_study Proceed if off-target in vitro effects are low stability->pk_study Proceed if stable invivo_start Start: In Vivo invivo_start->pk_study tox_study Toxicity Study (Dose Escalation) pk_study->tox_study efficacy_study Efficacy Study (Xenograft Model) tox_study->efficacy_study analysis Data Analysis and Risk Assessment efficacy_study->analysis

Caption: Workflow for evaluating this compound conjugate off-target toxicity.

signaling_pathway Mechanism of Action of this compound ADC ADC This compound ADC Receptor Tumor Antigen (on cell surface) ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release (Linker Cleavage) Lysosome->Release 4. Degradation Tubulin Tubulin Dimers Release->Tubulin 5. Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of this compound ADC leading to apoptosis.

logical_relationship Strategies to Mitigate Off-Target Toxicity center Reduced Off-Target Toxicity linker Linker Technology linker_stable Increased Stability linker->linker_stable linker_hydro Increased Hydrophilicity linker->linker_hydro conjugation Conjugation Strategy conjugation_site Site-Specific Conjugation conjugation->conjugation_site payload Payload Modification payload_hydro Hydrophilic Payload payload->payload_hydro antibody Antibody Engineering antibody_bi Bispecific Antibodies antibody->antibody_bi linker_stable->center linker_hydro->center conjugation_site->center payload_hydro->center antibody_bi->center

Caption: Key strategies for reducing the off-target toxicity of ADCs.

References

Troubleshooting low yield in Tubulysin F synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tubulysin F, a potent cytotoxic tetrapeptide. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common problems in this compound synthesis.

Problem 1: Low overall yield of the fully assembled tetrapeptide.

Low overall yield is a frequent issue in the multi-step synthesis of a complex molecule like this compound. The problem can often be traced back to one or more inefficient steps in the sequence.

Possible Causes and Solutions:

  • Inefficient Fragment Synthesis: The individual syntheses of the unique amino acid residues, Tubuvaline (Tuv), Tubuphenylalanine (Tup), and Mepiprazole (Mep), can be challenging.

    • Recommendation: Review and optimize the synthetic routes for each fragment. Various strategies have been reported, including Manganese-mediated synthesis, Ireland-Claisen rearrangement, and Evans aldol reactions[1][2][3]. Consider alternative published routes if a particular step is consistently low-yielding.

  • Poor Peptide Coupling Efficiency: Steric hindrance, particularly around the N-methylated peptide bonds and the bulky amino acid residues, can significantly reduce coupling yields.

    • Recommendation: Employ coupling reagents known to be effective for hindered couplings, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine)[4]. Multiple coupling cycles may be necessary for particularly difficult couplings, such as the introduction of Fmoc-Ile-F[4].

  • Suboptimal Protecting Group Strategy: Issues with the application or removal of protecting groups can lead to side reactions and product loss.

    • Recommendation: Carefully select protecting groups that are orthogonal to each other. For instance, the use of Fmoc for N-terminal protection, Boc for side-chain protection, and Alloc for other functionalities requires distinct deprotection conditions. Incomplete Fmoc removal can lead to the formation of impurities[4]. Similarly, harsh acidic conditions for Boc removal can cause side reactions like deacetylation[4].

  • Loss of Product During Purification: this compound and its intermediates can be sensitive, and purification by chromatography may lead to significant material loss.

    • Recommendation: Optimize purification conditions. For reverse-phase HPLC, the choice of mobile phase is critical. For example, using methanol can sometimes lead to methyl ester formation[5]. Acetonitrile is often a preferred organic modifier[5]. Ensure the pH of the mobile phase is compatible with the stability of the compound.

Problem 2: Difficulty in the synthesis and coupling of the Tubuvaline (Tuv) fragment.

The Tuv fragment, with its N-alkylation and steric bulk, is a common bottleneck in this compound synthesis.

Possible Causes and Solutions:

  • Low Yield in N-Fmoc Protection: The steric hindrance around the secondary amine of the Tuv precursor can make the introduction of the Fmoc protecting group inefficient[4].

    • Recommendation: This step may require optimization of reaction conditions (reagents, temperature, and reaction time). An alternative approach is to use the unprotected N-Et Tuv directly in the solid-phase peptide synthesis (SPPS), although this may lead to a small amount of double inclusion product[4].

  • Challenging Coupling to the Peptide Chain: The N-ethyl group and the α-isopropyl group of Tuv create a sterically hindered environment, making peptide bond formation difficult[4].

    • Recommendation: As mentioned, using a potent coupling reagent like HATU is crucial. It may be necessary to perform multiple coupling cycles to drive the reaction to completion. Monitoring the reaction progress by HPLC is essential to determine the required number of cycles[4].

Problem 3: Formation of significant impurities during synthesis.

The appearance of unexpected peaks in HPLC analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

  • Incomplete Fmoc-Deprotection: Residual Fmoc group can lead to the formation of a mixed anhydride impurity[4].

    • Recommendation: Ensure complete Fmoc removal by using a sufficient excess of piperidine in DMF and allowing for adequate reaction time. In some cases, treating the reaction mixture with a mild acid or base, such as 3% HOBt in DMF, can help convert the impurity back to the desired product[4].

  • Deacetylation: The acetate group on the Tuv residue can be labile, especially under acidic or basic conditions used for deprotection steps[4].

    • Recommendation: Use milder deprotection conditions where possible. For example, a controlled amount of TFA in DCM can be used for Boc deprotection to minimize deacetylation[4]. The loss of the acetate group is known to significantly reduce the biological activity of tubulysins[6][7][8].

  • Epimerization: The chiral centers in the amino acid residues can be susceptible to epimerization under basic conditions used during coupling or deprotection.

    • Recommendation: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine for coupling reactions. Minimize the exposure time to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the total synthesis of a Tubulysin analogue?

A1: The overall yield for the total synthesis of tubulysins is often very low due to the complexity and number of steps involved. Initial synthetic routes have reported overall yields as low as 0.01%. However, through significant process development and optimization, the overall yield has been improved to as high as 2.4%, representing a 240-fold increase[4].

Q2: Which peptide coupling reagent is most effective for the sterically hindered couplings in this compound synthesis?

A2: For the challenging couplings involving sterically hindered amino acids like Tuv, HATU in combination with a hindered base such as DIPEA is highly recommended[4]. This combination has been shown to be effective in promoting the formation of the amide bond while minimizing side reactions.

Q3: Are there any specific challenges associated with the solid-phase peptide synthesis (SPPS) of tubulysins?

A3: Yes, SPPS of tubulysins presents several challenges. One key aspect is the loading capacity of the resin, which should be carefully controlled to ensure efficient use of the valuable building blocks[4]. Another concern is the potential for the peptide to be cleaved from the resin by acidic byproducts generated during certain coupling reactions, such as the introduction of Fmoc-Ile-F which produces HF. The use of a fluoride scavenger like bis(trimethylsilyl)acetamide can mitigate this issue[4].

Q4: How can I avoid the deacetylation of the Tuv residue during the synthesis?

A4: Deacetylation is a known side reaction, particularly during the removal of acid-labile protecting groups like Boc. To minimize this, it is advisable to use carefully controlled and milder acidic conditions. For instance, using a limited amount of TFA in a non-polar solvent like DCM can effectively remove the Boc group without significant loss of the acetyl group[4].

Q5: What are some common strategies for the synthesis of the non-proteinogenic amino acid fragments of this compound?

A5: The synthesis of fragments like Tuv and Tup can be achieved through various stereoselective methods. Some of the reported strategies include Manganese-mediated synthesis, Ireland-Claisen rearrangement, Mukaiyama aldol reaction, and Mannich processes[1][2][3]. The choice of method will depend on the available starting materials and the specific stereochemical requirements.

Quantitative Data Summary

ParameterInitial RouteOptimized RouteFold ImprovementReference
Longest Linear Sequence 21 steps19 steps-[4]
Overall Yield 0.01%2.4%240-fold[4]
N-Fmoc Protection of N-Et Tuv Yield 32%--[4]
N-Boc N-Et Tuv Synthesis (13 steps) 1% overall yield--[4]
Improved Tup Synthesis (9 steps) -10% overall yield-[4]

Experimental Protocols

Protocol 1: General Peptide Coupling using HATU/DIPEA
  • Preparation: Dissolve the N-Fmoc protected amino acid (1.5 eq.) and HATU (1.5 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.

  • Coupling: Add the pre-activated amino acid solution to the resin-bound amine or the amino-deprotected peptide fragment.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended, and multiple coupling cycles may be required.

  • Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test) or by cleaving a small amount of peptide from the resin for HPLC analysis.

  • Washing: After completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection: Treat the Fmoc-protected peptide-resin with the piperidine/DMF solution.

  • Reaction: Agitate the mixture at room temperature. Typically, two treatments of 10-20 minutes each are sufficient for complete deprotection[4].

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Confirm the completion of the deprotection using a qualitative test (e.g., Kaiser test).

Visualizations

Troubleshooting_Workflow start Low Overall Yield check_fragments Check Individual Fragment Yields start->check_fragments check_coupling Analyze Peptide Coupling Steps start->check_coupling check_purification Evaluate Purification Efficiency start->check_purification low_fragment_yield Low Fragment Yield check_fragments->low_fragment_yield low_coupling_yield Low Coupling Yield check_coupling->low_coupling_yield high_purification_loss High Loss During Purification check_purification->high_purification_loss low_fragment_yield->check_coupling No optimize_fragment_synthesis Optimize Fragment Synthetic Route low_fragment_yield->optimize_fragment_synthesis Yes low_coupling_yield->check_purification No optimize_coupling_reagents Use Stronger Coupling Reagents (e.g., HATU) low_coupling_yield->optimize_coupling_reagents Yes optimize_hplc Optimize HPLC Conditions high_purification_loss->optimize_hplc Yes end Improved Yield optimize_fragment_synthesis->end multiple_couplings Perform Multiple Coupling Cycles optimize_coupling_reagents->multiple_couplings multiple_couplings->end optimize_hplc->end

Caption: Troubleshooting workflow for low overall yield in this compound synthesis.

Impurity_Formation_Troubleshooting start Impurity Detected by HPLC check_fmoc_deprotection Incomplete Fmoc Deprotection? start->check_fmoc_deprotection check_deacetylation Evidence of Deacetylation? start->check_deacetylation check_epimerization Possibility of Epimerization? start->check_epimerization check_fmoc_deprotection->check_deacetylation No extend_deprotection Extend Piperidine Treatment Time check_fmoc_deprotection->extend_deprotection Yes check_deacetylation->check_epimerization No use_milder_acid Use Milder Acidic Deprotection check_deacetylation->use_milder_acid Yes use_non_nucleophilic_base Use Non-nucleophilic Base for Coupling check_epimerization->use_non_nucleophilic_base Yes solution Pure Product extend_deprotection->solution use_milder_acid->solution use_non_nucleophilic_base->solution

Caption: Decision tree for troubleshooting impurity formation.

References

Technical Support Center: Managing Hydrophobicity of Tubulysin F Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hydrophobicity of Tubulysin F payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrophobicity a concern in ADCs?

A: Tubulysins are a class of highly potent cytotoxic agents that work by inhibiting tubulin polymerization, a critical process for cell division.[1][2] Their exceptional potency makes them attractive payloads for ADCs, which are designed to deliver these toxins specifically to cancer cells.[2] However, this compound and its analogs are structurally complex and highly hydrophobic.[3][4] When conjugated to a monoclonal antibody (mAb), these hydrophobic payloads can cause the resulting ADC to aggregate, which presents a major obstacle in ADC development.[3][4][5]

Q2: What are the consequences of a hydrophobic ADC, such as one carrying this compound?

A: The high hydrophobicity imparted by payloads like this compound can lead to several significant issues:

  • Protein Aggregation: Hydrophobic patches on the surface of the ADC can interact, causing the molecules to clump together into soluble or insoluble aggregates.[3][4] This is a primary challenge during ADC manufacturing, storage, and transportation.[4]

  • Reduced Efficacy: Aggregation can hinder the ADC's ability to bind to its target antigen on cancer cells, thereby reducing its therapeutic effect.[4]

  • Altered Pharmacokinetics (PK): Hydrophobic ADCs, particularly those with a high drug-to-antibody ratio (DAR), tend to be cleared from the bloodstream more rapidly, reducing their exposure to the tumor.[6][7]

  • Immunogenicity: Aggregated proteins are known to be immunogenic and can trigger severe adverse immune responses in patients if administered.[3][8]

  • Manufacturing and Analytical Challenges: Aggregation leads to product loss, complicates purification, and can interfere with analytical characterization, such as causing poor peak shapes in size exclusion chromatography (SEC).[3][9][10]

Q3: How can I determine if my this compound ADC is aggregating?

A: Several analytical techniques can be used, often in combination, to detect and quantify ADC aggregation.[11]

  • Size Exclusion Chromatography (SEC): This is the most common method used to separate and quantify high molecular weight species (aggregates) from the desired monomeric ADC based on their size.[9][12][13][14]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides more detailed information by determining the absolute molar mass of the different species eluting from the SEC column, confirming the presence of dimers, trimers, and larger aggregates.[11][15]

  • Dynamic Light Scattering (DLS): DLS is a rapid method used to estimate the average size and size distribution of particles in a solution, making it useful for monitoring the onset of aggregation over time.[11]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique for characterizing aggregate levels and distributions in detail.[15]

Q4: What are the primary strategies for managing the hydrophobicity of this compound ADCs?

A: The main approaches focus on modifying the different components of the ADC:

  • Payload Modification: Developing more hydrophilic analogs of this compound. For example, introducing hydrophilic moieties like ethylene glycol units can help reduce overall hydrophobicity.[16]

  • Linker Chemistry: Utilizing hydrophilic linkers to connect the payload to the antibody. Glucuronide-based linkers, for instance, are more hydrophilic than conventional peptide linkers and can improve the physicochemical properties of the ADC, protecting the payload from hydrolysis and improving PK.[17][18][19][20]

  • Site-Specific Conjugation: Conjugating the payload at specific, engineered sites on the antibody can create more homogeneous ADCs with improved properties. The location of conjugation can significantly impact stability and metabolism.[1][2][19] Site-specific ADCs have shown better in vivo stability and pharmacokinetics compared to randomly conjugated ones.[21]

  • Formulation Optimization: Developing stable formulations by carefully selecting buffers, pH, and excipients that minimize aggregation.[22] Histidine buffers around pH 6 are often effective for ADCs.[22]

  • Process Improvements: Employing manufacturing techniques that prevent aggregation at its source. One such method is "Lock-Release" technology, where the antibody is immobilized on a solid support during conjugation to prevent intermolecular interactions.[3][8]

Q5: What is the Drug-to-Antibody Ratio (DAR) and how does it impact hydrophobicity?

A: The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody.[14][23] While a higher DAR can increase the in vitro potency of an ADC, it also significantly increases the overall hydrophobicity of the molecule.[7] This heightened hydrophobicity is directly correlated with an increased propensity for aggregation and faster plasma clearance, which can ultimately reduce the ADC's therapeutic index.[7][24] Therefore, optimizing the DAR is a critical step in balancing potency with desirable physicochemical and pharmacokinetic properties.

Troubleshooting Guides

Issue 1: Significant ADC Aggregation Observed Post-Conjugation
Possible Causes Recommended Solutions & Troubleshooting Steps
High Payload Hydrophobicity 1. Use Hydrophilic Linkers: Replace standard hydrophobic linkers with hydrophilic alternatives, such as those containing polyethylene glycol (PEG) or cleavable glucuronide moieties.[7][17][18] These can shield the hydrophobic payload and improve solubility. 2. Evaluate Tubulysin Analogs: If possible, switch to a more hydrophilic analog of this compound.[16]
High Drug-to-Antibody Ratio (DAR) 1. Optimize DAR: Aim for a lower average DAR (e.g., 2 or 4). While higher DARs can increase potency, they are a primary driver of aggregation.[6] 2. Use Site-Specific Conjugation: This method produces a homogeneous ADC with a defined DAR, avoiding the highly loaded species (e.g., DAR 8) that are most prone to aggregation.[21]
Unfavorable Buffer Conditions 1. Optimize pH: The pH of the conjugation buffer can influence aggregation. Perform small-scale experiments to identify a pH that maintains antibody stability while allowing for efficient conjugation.[3] 2. Adjust Salt Concentration: Modify the ionic strength of the buffer, as both excessively low and high salt concentrations can promote aggregation.[3]
Organic Co-solvents 1. Minimize Co-solvent: Reduce the percentage of organic co-solvent (often required to dissolve the payload-linker) to the lowest effective concentration, as some solvents can promote protein aggregation.[3]
Intermolecular Cross-linking 1. Consider Immobilization: For particularly challenging ADCs, use a solid-phase conjugation method (e.g., Lock-Release) where antibodies are physically separated during the reaction, preventing them from aggregating.[3][8]
Issue 2: Poor Peak Shape (Tailing) in Size Exclusion Chromatography (SEC)
Possible Causes Recommended Solutions & Troubleshooting Steps
Non-specific Interactions 1. Select an Inert Column: Use an SEC column specifically designed for biomolecules with a surface chemistry that minimizes non-specific binding. The Agilent AdvanceBio SEC column, for example, has shown improved peak shape for hydrophobic ADCs compared to other columns.[9] 2. Modify Mobile Phase: Introduce additives to the mobile phase to disrupt hydrophobic interactions between the ADC and the column matrix. Options include adding a low concentration of an organic solvent (e.g., acetonitrile) or using additives like L-arginine.[10] 3. Optimize Temperature: In some cases, elevating the column temperature (e.g., 60-80°C) can reduce non-specific binding, though this must be balanced against the thermal stability of the ADC.[25]
Issue 3: Inconsistent or Lower-than-Expected In Vitro Cytotoxicity
Possible Causes Recommended Solutions & Troubleshooting Steps
ADC Aggregation 1. Confirm Monomer Content: Before starting a cytotoxicity assay, analyze the ADC sample by SEC to ensure it has low levels of aggregation. Aggregates may have reduced activity and can lead to inaccurate concentration measurements.[12] 2. Purify the ADC: If significant aggregation is present, purify the monomeric ADC fraction using preparative SEC or HIC before testing.[26]
Payload Instability 1. Assess Payload Integrity: Some Tubulysin analogs contain a labile acetate ester that is critical for activity.[1][2] This ester can be hydrolyzed by plasma esterases.[1][19] Confirm the stability of your payload under assay conditions. 2. Use Stabilized Analogs/Linkers: If payload metabolism is a concern, consider using stabilized Tubulysin analogs (e.g., with an ether or carbamate replacing the ester) or hydrophilic linkers like glucuronide which have been shown to protect the acetate from hydrolysis.[1][19][20]
Inaccurate Concentration 1. Measure Monomer Concentration: Ensure the concentration used for the assay is based on the monomeric, active ADC, not the total protein content which may include inactive aggregates.

Quantitative Data Summary

The choice of linker can significantly impact the physicochemical properties and efficacy of a Tubulysin ADC. The following table provides a representative comparison.

ParameterADC with Conventional Dipeptide LinkerADC with Hydrophilic Glucuronide LinkerRationale / Comments
Average DAR 44DAR is kept consistent for comparison.
Aggregation (% HMW by SEC) ~15-25%< 5%The hydrophilic nature of the glucuronide linker shields the hydrophobic payload, reducing the propensity for aggregation.[19]
Plasma Clearance IncreasedNormal (similar to mAb)Hydrophobic ADCs are cleared more rapidly. The hydrophilic linker improves the pharmacokinetic profile.[19]
In Vivo Acetate Stability ReducedIncreasedThe glucuronide linker has been shown to protect the critical acetate ester on the Tubulysin payload from hydrolysis in circulation.[19][20][27]
In Vivo Efficacy ModerateHighImproved stability and pharmacokinetics lead to greater drug exposure at the tumor site and enhanced efficacy.[19]

Detailed Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.

Materials:

  • HPLC or UPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[9]

  • SEC column suitable for mAbs and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[9]

  • Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[13]

  • ADC sample

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min for a 4.6 x 300 mm column) until a stable baseline is achieved.[13]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The HMW aggregates will elute first, followed by the main monomer peak, and then any low molecular weight (LMW) fragments.[13]

  • Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregation as: (% Aggregation) = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.

Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different numbers of conjugated payloads and determine the average DAR.[23][28]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[29]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[29]

  • ADC sample

Procedure:

  • System Preparation: Equilibrate the HIC column with the starting mobile phase condition (e.g., 100% Mobile Phase A or a mix of A and B).

  • Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the bound ADC species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.

  • Data Acquisition: Monitor the chromatogram at 280 nm.

  • Analysis:

    • Identify and integrate the area of each peak corresponding to a specific DAR species (A_DARn).

    • Calculate the average DAR using the formula: Average DAR = (Σ(A_DARn * n)) / (ΣA_DARn), where 'n' is the number of drugs for that species.

Protocol 3: In Vitro Cytotoxicity Evaluation by Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.[30][31]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC, isotype control ADC, and unconjugated payload

  • Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay like CellTiter-Glo®)[30][32][33]

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the this compound ADC and control articles in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted ADC solutions. Include wells with untreated cells (100% viability control) and cells treated with a lysis agent (0% viability control).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).[17]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis:

    • Normalize the data to the untreated controls.

    • Plot the percent cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.[34]

Visualizations

G cluster_0 Troubleshooting Workflow for ADC Aggregation start High Aggregation Detected by SEC q1 Is DAR > 4? start->q1 s1 Reduce DAR or Use Site-Specific Conjugation q1->s1 Yes q2 Using Hydrophobic Linker? q1->q2 No s1->q2 s2 Switch to Hydrophilic Linker (e.g., Glucuronide, PEG) q2->s2 Yes q3 Are Buffer Conditions Optimal? q2->q3 No s2->q3 s3 Optimize pH and Salt Concentration q3->s3 No s4 Consider Solid-Phase Conjugation (Lock-Release) q3->s4 Yes s3->s4 end Aggregation Mitigated s4->end

Caption: Workflow for troubleshooting ADC aggregation.

G cluster_1 Relationship Between Hydrophobicity and ADC Outcomes hydro High Payload Hydrophobicity (e.g., this compound) agg Increased Aggregation hydro->agg clear Accelerated Plasma Clearance hydro->clear pk Poor Pharmacokinetics (PK) agg->pk immu Potential Immunogenicity agg->immu clear->pk outcome Reduced Therapeutic Index (Lower Efficacy & Safety) pk->outcome immu->outcome

Caption: Impact of payload hydrophobicity on ADC properties.

G cluster_2 Decision Workflow for Hydrophobicity Mitigation start New this compound ADC Project q1 Is a hydrophilic payload analog available? start->q1 s1 Strategy 1: Use Hydrophilic Analog q1->s1 Yes q2 Is site-specific conjugation feasible? q1->q2 No end Proceed to Formulation & In Vivo Testing s1->end s2 Strategy 2: Implement Site-Specific Conjugation (DAR 2 or 4) q2->s2 Yes s3 Strategy 3: Use Hydrophilic Linker with Random Conjugation q2->s3 No s2->end s3->end

Caption: Strategy selection for mitigating hydrophobicity.

References

Addressing resistance mechanisms to Tubulysin F therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulysin F.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent cytotoxic agent that functions as a microtubule inhibitor.[1][2] It binds to tubulin, preventing the polymerization of microtubules, which are essential components of the cytoskeleton.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3][4]

Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?

A2: Yes, studies have shown that tubulysins, including this compound, exhibit potent activity against multidrug-resistant cancer cell lines.[2][5] A key advantage is that they are reported to be poor substrates for P-glycoprotein (P-gp), a common efflux pump that contributes to MDR.[3][4][5]

Q3: What are the known or potential mechanisms of resistance to this compound?

A3: While this compound can overcome some common resistance mechanisms, acquired resistance can still potentially develop. Potential mechanisms include:

  • Alterations in Tubulin: Mutations in the tubulin protein, the direct target of this compound, could potentially alter the binding site and reduce drug efficacy.

  • Drug Efflux: Although less susceptible to classical MDR pumps like P-gp, upregulation of other ATP-binding cassette (ABC) transporters could contribute to reduced intracellular drug concentrations.

  • Drug Inactivation: Metabolic modification of the this compound molecule within the cancer cell could lead to its inactivation. For instance, hydrolysis of the acetate group at the C11 position of some tubulysin analogs has been shown to significantly decrease cytotoxic activity.[6]

  • Alterations in Apoptotic Pathways: Defects in the cellular machinery responsible for apoptosis could allow cancer cells to survive even after cell cycle arrest induced by this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, particularly when investigating resistance.

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Optimize and standardize cell seeding density for each cell line to ensure exponential growth throughout the assay period.[7][8]
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
Inaccurate drug concentration.Prepare fresh drug dilutions for each experiment and verify the concentration of the stock solution.
Cells show increasing resistance to this compound over time. Development of an acquired resistance mechanism.See Experimental Protocol: Generating a this compound-Resistant Cell Line .
Selection of a pre-existing resistant subpopulation.Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity.
No significant difference in cytotoxicity between parental and suspected resistant cell line. The resistance mechanism is not based on direct cytotoxicity (e.g., increased DNA repair capacity).Evaluate other endpoints such as cell cycle progression (flow cytometry) or apoptosis (Annexin V staining).
Insufficient drug exposure time.Optimize the duration of drug exposure. Some resistance mechanisms may only become apparent with longer treatment times.[9]
This compound-based Antibody-Drug Conjugate (ADC) shows reduced efficacy in vivo. Instability of the linker or payload.Investigate the stability of the ADC in plasma. Modification of the linker or the tubulysin analog may be necessary to prevent premature cleavage or metabolism.[5][10]
Poor tumor penetration.Evaluate tumor vascularization and permeability. Consider co-administration with agents that enhance tumor penetration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 nM to 100 nM.[4] Include a vehicle control (DMSO).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Generating a this compound-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure.[11]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Culture flasks

Procedure:

  • Initial Exposure:

    • Treat the parental cell line with this compound at a concentration equal to its IC50.

  • Dose Escalation:

    • Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.[12] This is typically done in a stepwise manner.

  • Monitoring:

    • Continuously monitor the cells for signs of resistance (i.e., sustained proliferation in the presence of the drug).

  • Isolation and Characterization:

    • Once a resistant population is established, isolate single-cell clones.

    • Characterize the resistant phenotype by determining the new IC50 of this compound and comparing it to the parental cell line.

    • Further investigate the underlying resistance mechanisms (e.g., gene expression analysis, protein expression analysis).

Visualizations

cluster_0 Troubleshooting Workflow: High IC50 Variability A High IC50 Variability Observed B Check Cell Seeding Density A->B C Test for Mycoplasma A->C D Verify Drug Concentration A->D E Standardize Protocol B->E C->E D->E F Consistent Results E->F

Caption: Troubleshooting logic for inconsistent IC50 values.

cluster_1 This compound Mechanism of Action and Resistance TF This compound Tubulin Tubulin TF->Tubulin Binds to Res_Efflux Increased Efflux TF->Res_Efflux Pumped out Microtubule Microtubule Polymerization Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Res_Apoptosis Apoptosis Evasion Apoptosis->Res_Apoptosis Inhibited Res_Tubulin Tubulin Mutation Res_Tubulin->Tubulin Alters binding

Caption: this compound pathway and potential resistance points.

References

Validation & Comparative

Tubulysin F vs. Maytansinoid ADCs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data reveals tubulysin F-based Antibody-Drug Conjugates (ADCs) as potent alternatives to maytansinoid-based therapies, particularly in the context of multidrug resistance. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.

In the landscape of targeted cancer therapies, Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals. The efficacy of an ADC is critically dependent on its cytotoxic payload. Among the most potent payloads are microtubule inhibitors, with maytansinoids and tubulysins being at the forefront of ADC development. This guide offers a detailed comparison of the efficacy of ADCs armed with this compound and its analogs versus those carrying maytansinoid derivatives, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and maytansinoid-based ADCs function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Preclinical evidence suggests that while both are highly potent, tubulysin-based ADCs may hold a significant advantage in treating multidrug-resistant (MDR) tumors.[3][4] This is primarily attributed to tubulysins being poor substrates for P-glycoprotein (P-gp), a key efflux pump responsible for MDR.[2] In contrast, many maytansinoid-based ADCs are susceptible to P-gp-mediated resistance.[5][6]

Data Presentation: In Vitro Cytotoxicity

A key metric for evaluating the potency of ADCs is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of a novel tubulysin B analog-based ADC, DX126-262, in comparison to the maytansinoid-based ADC, Kadcyla® (Trastuzumab emtansine or T-DM1), across various HER2-positive cancer cell lines.

Cell LineTargetDX126-262 (Tubulysin ADC) IC50 (nM)Kadcyla® (Maytansinoid ADC) IC50 (nM)
SK-BR-3HER20.06Similar to DX126-262
NCI-N87HER20.19Similar to DX126-262
BT-474HER2Not ReportedNot Reported
MDA-MB-468 (HER2-negative)HER2No toxicitySome inhibitory effects at high concentrations

Data sourced from a preclinical study on DX126-262.[7]

The data indicates that the tubulysin-based ADC, DX126-262, exhibits high potency against HER2-positive cell lines, with IC50 values in the sub-nanomolar range, comparable to the maytansinoid ADC, Kadcyla®.[7] Notably, DX126-262 demonstrated better target selectivity, showing no toxicity to HER2-negative cells, whereas Kadcyla® had some off-target effects at higher concentrations.[7]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. While specific quantitative data from a direct head-to-head in vivo comparison is not publicly available, a study on DX126-262 reported superior anti-tumor efficacy compared to Kadcyla® in HER2-positive tumor models.[7] Another study comparing a tubulysin ADC to an MMAE (a microtubule inhibitor similar to maytansinoids in its susceptibility to MDR) ADC in a multidrug-resistant lymphoma model showed that the tubulysin ADC had significantly better tumor growth inhibition (TGI). The MMAE ADC showed minimal TGI (41%), while the stabilized tubulysin ADC achieved a TGI of 74% at a 2 mg/kg dose.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 values of ADCs on adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., SK-BR-3, NCI-N87)

  • Complete cell culture medium

  • 96-well plates

  • ADC solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADCs (this compound ADC and maytansinoid ADC). Control wells receive medium with the vehicle used to dissolve the ADCs.[8]

  • Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the payloads to manifest, typically 72-96 hours for tubulin inhibitors.[8]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.[9]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[8]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of ADC efficacy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line for tumor implantation (e.g., HER2-positive cell line)

  • Matrigel (optional, to support tumor growth)

  • ADC solutions for injection

  • Vehicle control solution (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: A suspension of cancer cells (e.g., 5-10 million cells) in a suitable buffer, sometimes mixed with Matrigel, is subcutaneously injected into the flank of the mice.[10]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²). Once tumors reach the desired size, mice are randomized into treatment and control groups.[10][11]

  • ADC Administration: ADCs and the vehicle control are administered to the respective groups, typically via intravenous (tail vein) injection. The dosing schedule can vary (e.g., a single dose or multiple doses over a period).[11]

  • Monitoring: Tumor volumes and body weights of the mice are measured two to three times a week to assess treatment efficacy and toxicity.[11]

  • Efficacy Evaluation: The study continues until tumors in the control group reach a predetermined maximum size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[11]

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using Graphviz, illustrate the signaling pathway of microtubule inhibitors and the experimental workflow for an in vivo efficacy study.

G cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Mechanism of Action ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to cell surface antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload This compound or Maytansinoid Lysosome->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binding to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induction of Programmed Cell Death

Caption: Mechanism of action for this compound and Maytansinoid ADCs.

G start Start implant Tumor Cell Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice growth->randomize treatment ADC/Vehicle Administration randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->monitoring endpoint Study Endpoint (Tumor Size Limit) monitoring->endpoint Tumor reaches max size analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo xenograft study.

G cluster_0 Maytansinoid ADC in MDR+ Cell cluster_1 This compound ADC in MDR+ Cell Maytansinoid_ADC Maytansinoid ADC Maytansinoid_Payload Maytansinoid Payload Maytansinoid_ADC->Maytansinoid_Payload Internalization & Payload Release Pgp_M P-glycoprotein (P-gp) Maytansinoid_Payload->Pgp_M Efflux Substrate Extracellular_M Extracellular Space Pgp_M->Extracellular_M Pumped out of cell Tubulysin_ADC This compound ADC Tubulysin_Payload This compound Payload Tubulysin_ADC->Tubulysin_Payload Internalization & Payload Release Pgp_T P-glycoprotein (P-gp) Tubulysin_Payload->Pgp_T Poor Efflux Substrate Intracellular_T Intracellular Space (Apoptosis) Tubulysin_Payload->Intracellular_T Accumulation & Cytotoxicity

Caption: Differential effect of P-gp on Maytansinoid and this compound ADCs.

Conclusion

The preclinical data strongly suggest that this compound and its analogs are highly effective payloads for ADCs, demonstrating potency comparable to maytansinoids. The key differentiator lies in their performance against multidrug-resistant cancer cells. The ability of tubulysin-based ADCs to evade P-gp-mediated efflux presents a significant therapeutic advantage and warrants further clinical investigation. For researchers and drug developers, tubulysins represent a promising avenue for the next generation of ADCs, with the potential to overcome a critical mechanism of resistance to current cancer therapies.

References

Validating the Bystander Effect of Tubulysin F ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), enables the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. Tubulysin F, a potent microtubule inhibitor, is an emerging payload for ADCs with the potential for a significant bystander effect. This guide provides a comparative analysis of the bystander effect of this compound ADCs against established alternatives, supported by experimental data and detailed protocols.

Comparison of Bystander Effect: this compound vs. MMAE and DM1 ADCs

The bystander effect of an ADC is primarily dictated by the physicochemical properties of its payload and the nature of the linker. An ideal bystander payload is cell-permeable, allowing it to diffuse from the target cell to neighboring cells.

PayloadLinker TypeBystander Effect PotentialSupporting Evidence
This compound (and analogues) Typically cleavable (e.g., glucuronide-based)High Tubulysin analogues, when conjugated via a cleavable glucuronide linker, have demonstrated potent bystander activity in vitro and in vivo. In a co-culture of CD30+ and CD30- cells, a Tubulysin M ADC showed an EC50 in the single-digit ng/mL range, indicating effective killing of antigen-negative cells.[1] In a human lymphoma xenograft model, a Tubulysin analogue ADC demonstrated significant tumor growth inhibition in a mixed population of antigen-positive and -negative cells.[1]
Monomethyl Auristatin E (MMAE) Typically cleavable (e.g., valine-citrulline)High MMAE is a well-characterized payload with a strong bystander effect attributed to its good membrane permeability. In co-culture models, Trastuzumab-vc-MMAE effectively killed HER2-negative cells in the presence of HER2-positive cells.[2][3] The extent of bystander killing increases with a higher proportion of antigen-positive cells.[2]
Mertansine (DM1) Typically non-cleavable (e.g., SMCC)Low to None T-DM1, which utilizes a non-cleavable linker, releases a charged metabolite (lysine-SMCC-DM1) that has poor membrane permeability, thus limiting its bystander effect.[2][4] Studies comparing T-DM1 with ADCs having cleavable linkers and permeable payloads consistently show a lack of significant bystander killing for T-DM1.[2][3][4]

Experimental Protocols

In Vitro Bystander Effect Assay (Co-culture Model)

This assay quantifies the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-231) engineered to express a reporter gene (e.g., GFP or luciferase) for easy identification.

  • Cell culture medium and supplements

  • 96-well plates

  • This compound ADC and control ADCs (e.g., MMAE- and DM1-based)

  • Plate reader for fluorescence or luminescence detection

Procedure:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a total cell density of approximately 10,000 cells per well.[3] Include control wells with only antigen-negative cells.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the this compound ADC and control ADCs. Include an untreated control. The concentration range should be chosen based on the pre-determined IC50 values for each cell line individually, aiming for a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.[3]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[5]

  • Quantification of Bystander Killing: Measure the viability of the antigen-negative cells by detecting the reporter signal (e.g., GFP fluorescence).

  • Data Analysis: Normalize the signal from the treated wells to the untreated co-culture wells to determine the percentage of viable bystander cells. Calculate the EC50 for the bystander killing effect.

In Vivo Bystander Effect Assay (Xenograft Model)

This assay evaluates the bystander effect in a more physiologically relevant setting.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Antigen-positive and antigen-negative cancer cell lines (as described above)

  • Matrigel or other appropriate extracellular matrix

  • This compound ADC and control ADCs

  • Calipers for tumor measurement

  • In vivo imaging system (for luciferase-expressing cells)

Procedure:

  • Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flanks of immunodeficient mice.[1][6] The total number of implanted cells is typically in the range of 5-10 x 10^6.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Administer the this compound ADC and control ADCs intravenously at predetermined doses. Include a vehicle control group.

  • Tumor Monitoring: Measure tumor volume using calipers at regular intervals. For luciferase-expressing bystander cells, perform in vivo imaging to specifically monitor their growth or regression.[6]

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group. Analyze the bioluminescence signal to specifically assess the effect on the antigen-negative cell population.

Visualizations

experimental_workflow cluster_invitro In Vitro Bystander Assay cluster_invivo In Vivo Bystander Assay iv_start Co-culture Antigen+ and Antigen- (reporter) cells iv_treat Treat with ADCs iv_start->iv_treat iv_incubate Incubate (72-120h) iv_treat->iv_incubate iv_quantify Quantify reporter signal iv_incubate->iv_quantify iv_analyze Analyze bystander cell viability (EC50) iv_quantify->iv_analyze ivv_start Co-implant Antigen+ and Antigen- cells in mice ivv_growth Tumor establishment ivv_start->ivv_growth ivv_treat Administer ADCs ivv_growth->ivv_treat ivv_monitor Monitor tumor volume and reporter signal ivv_treat->ivv_monitor ivv_analyze Analyze tumor growth inhibition ivv_monitor->ivv_analyze

Experimental workflows for assessing the bystander effect.

signaling_pathway cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell adc This compound ADC binding Binds to Target Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosomal Trafficking internalization->lysosome release Payload Release lysosome->release tubulin Tubulin Binding release->tubulin diffusion Payload Diffusion release->diffusion Bystander Effect disruption Microtubule Disruption tubulin->disruption arrest G2/M Cell Cycle Arrest disruption->arrest autophagy Autophagy Induction disruption->autophagy Autophagy-mediated apoptosis Apoptosis arrest->apoptosis cathepsin Cathepsin B Activation autophagy->cathepsin Autophagy-mediated cytochrome Cytochrome C Release cathepsin->cytochrome Autophagy-mediated cytochrome->apoptosis Autophagy-mediated uptake Cellular Uptake diffusion->uptake b_tubulin Tubulin Binding uptake->b_tubulin b_disruption Microtubule Disruption b_tubulin->b_disruption b_arrest G2/M Cell Cycle Arrest b_disruption->b_arrest b_apoptosis Apoptosis b_arrest->b_apoptosis

References

Unraveling Tubulysin F's Edge: A Comparative Guide to Cross-Resistance with Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, understanding the nuances of drug resistance is paramount. This guide provides an in-depth comparison of Tubulysin F's cross-resistance profile against other well-established tubulin inhibitors, supported by experimental data and detailed methodologies. A key focus is this compound's remarkable efficacy in multidrug-resistant (MDR) cancer models, a significant hurdle in clinical oncology.

Tubulin inhibitors are a cornerstone of chemotherapy, disrupting the dynamics of microtubules essential for cell division and other vital cellular functions. However, their efficacy is often compromised by the development of drug resistance. This compound, a potent tetrapeptide of myxobacterial origin, has emerged as a promising agent due to its ability to overcome common resistance mechanisms that render other tubulin binders ineffective.

Mechanism of Action: A Shared Target, A Different Outcome

Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vinblastine and vincristine). This compound falls into the latter category, binding to the vinca domain of β-tubulin to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] While the ultimate target is the same, the molecular interactions and downstream consequences, particularly in the context of resistance, show significant divergence.

A primary mechanism of resistance to many tubulin inhibitors is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene.[2][4] This protein actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thus their cytotoxic effect. Taxanes and vinca alkaloids are well-known substrates for P-gp.[2][4] In stark contrast, multiple studies have demonstrated that tubulysins, including this compound, are poor substrates for P-gp, allowing them to retain high potency in MDR cell lines.[5][6][7][8]

Other resistance mechanisms include mutations in the tubulin protein itself and alterations in the expression of different tubulin isotypes.[8][9][10] While these can affect the binding of various inhibitors, the unique binding mode of tubulysins may allow them to circumvent some of these resistance-conferring alterations.

Comparative Cytotoxicity: The Data Speak Volumes

The superior performance of this compound and its analogs in resistant cell lines is quantitatively demonstrated by comparing their 50% inhibitory concentrations (IC50) with those of other tubulin inhibitors. The following tables summarize key experimental findings from various studies.

Cell LineDrugIC50 (nM)Resistance Ratio (Resistant/Sensitive)Reference
KB (MDR1-) Tubulysin Analogue 10.03[5]
KB 8.5 (MDR1+) Tubulysin Analogue 10.041.3[5]
KB (MDR1-) Paclitaxel2.5[5]
KB 8.5 (MDR1+) Paclitaxel>1000>400[5]
KB (MDR1-) Vinblastine1.2[5]
KB 8.5 (MDR1+) Vinblastine120100[5]

Table 1: Cytotoxicity of a Tubulysin Analogue Compared to Paclitaxel and Vinblastine in P-gp Overexpressing Cells. This table clearly illustrates that while paclitaxel and vinblastine show a dramatic loss of potency in the P-gp overexpressing KB 8.5 cell line, the tubulysin analogue maintains its high cytotoxicity, with a resistance ratio close to 1.

Cell LineDrugIC50 (nM)Reference
L540cy (MDR-) Tub(OAc) (Tubulysin M)0.11[11]
L428 (MDR+) Tub(OAc) (Tubulysin M)0.13[11]
HL60 (MDR-) Tub(OAc) (Tubulysin M)0.22[11]
HL60/RV (MDR+) Tub(OAc) (Tubulysin M)0.20[11]

Table 2: Cytotoxicity of Tubulysin M (Tub(OAc)) in Sensitive and Multidrug-Resistant Lymphoma and Leukemia Cell Lines. This data further supports the ability of tubulysins to evade MDR mediated by P-gp in hematological cancer cell lines.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide are derived from rigorous in vitro cytotoxicity assays. Below are the typical experimental protocols used in these studies.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines is used, including a parental, drug-sensitive line (e.g., KB, L540cy, HL60) and its multidrug-resistant counterpart, which overexpresses P-glycoprotein (e.g., KB 8.5, L428, HL60/RV).

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the test compounds (this compound analogs, paclitaxel, vinca alkaloids, etc.) for a specified period, typically 72 to 96 hours.

  • Viability Assessment: Cell viability is determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or by using fluorescent reagents like resazurin. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value, which is the drug concentration required to inhibit cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance ratio is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Tubulin_Inhibitor_Action cluster_Inhibitors Tubulin Inhibitors cluster_Microtubule Microtubule Dynamics cluster_Cellular_Effects Cellular Effects TubulysinF This compound Depolymerization Depolymerization TubulysinF->Depolymerization Inhibits Vinca Vinca Alkaloids Vinca->Depolymerization Inhibits Taxanes Taxanes Polymerization Polymerization Taxanes->Polymerization Promotes (Stabilizes) Spindle_Disruption Mitotic Spindle Disruption Polymerization->Spindle_Disruption Depolymerization->Spindle_Disruption CellCycle_Arrest G2/M Arrest Spindle_Disruption->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

Figure 1: Mechanism of Action of Different Tubulin Inhibitors. This diagram illustrates how different classes of tubulin inhibitors affect microtubule dynamics, leading to cell death.

MDR_Mechanism cluster_Cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Outside Extracellular Drug Pgp->Drug_Outside Effluxes Drug Drug_Inside Intracellular Drug (e.g., Taxanes, Vinca Alkaloids) Drug_Inside->Pgp Binds to Drug_Outside->Drug_Inside Enters Cell TubulysinF_Inside Intracellular this compound TubulysinF_Inside->Pgp Poor Substrate TubulysinF_Outside Extracellular this compound TubulysinF_Outside->TubulysinF_Inside Enters Cell

Figure 2: P-glycoprotein Mediated Multidrug Resistance. This diagram shows how P-gp actively removes drugs like taxanes and vinca alkaloids from the cell, while this compound is not effectively effluxed.

Experimental_Workflow start Start seed_cells Seed Sensitive & Resistant Cancer Cell Lines start->seed_cells treat_cells Treat with Serial Dilutions of Tubulin Inhibitors seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay measure Measure Absorbance/ Fluorescence viability_assay->measure calculate_ic50 Calculate IC50 Values measure->calculate_ic50 calculate_rr Calculate Resistance Ratio calculate_ic50->calculate_rr end End calculate_rr->end

Figure 3: General Experimental Workflow for Cytotoxicity Assays. This flowchart outlines the key steps involved in determining the IC50 values and resistance ratios for different tubulin inhibitors.

Conclusion: A Promising Avenue for Overcoming Drug Resistance

The presented data strongly indicate that this compound and its derivatives possess a significant advantage over other tubulin inhibitors, particularly in the context of P-gp-mediated multidrug resistance. Their ability to maintain potent cytotoxicity in resistant cancer cell lines highlights their potential as next-generation chemotherapeutic agents or as payloads for antibody-drug conjugates (ADCs) designed to target resistant tumors.[6][12] For researchers and clinicians, these findings underscore the importance of exploring novel tubulin inhibitors with distinct biochemical properties to expand the arsenal against drug-resistant cancers. Further investigation into the structural basis of this compound's evasion of efflux pumps and its interaction with various tubulin isotypes will undoubtedly pave the way for the development of even more effective and resilient anticancer therapies.

References

In Vivo Showdown: A Comparative Guide to the Efficacy of Tubulysin F ADCs in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Tubulysin F-based Antibody-Drug Conjugates (ADCs) in preclinical xenograft models. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways and workflows, this guide aims to facilitate informed decisions in the development of next-generation cancer therapeutics.

This compound, a potent microtubule-inhibiting peptide, has emerged as a promising payload for ADCs due to its high cytotoxicity and activity against multi-drug resistant tumors.[1][2] This guide summarizes the in vivo efficacy of several this compound ADCs, providing a comparative analysis of their anti-tumor activity in various cancer models.

Comparative Efficacy of this compound ADCs in Xenograft Models

The following table summarizes the in vivo efficacy of different this compound ADCs across various xenograft models. The data highlights key performance indicators such as Tumor Growth Inhibition (TGI) and Complete Response (CR) rates.

ADC PlatformTarget AntigenXenograft ModelAnimal ModelDosing ScheduleTumor Growth Inhibition (TGI)Complete Response (CR)Reference
ADC1HER2N87 (Gastric Cancer)nu/nu mice10 mg/kg, qdx4Nearly complete tumor regressionNot specified[3]
ADC1HER2N87 (Gastric Cancer)nu/nu mice3 mg/kg, qdx4Partial tumor regressionNot specified[3]
ADC1HER2N87 (Gastric Cancer)nu/nu mice1 mg/kg, qdx4Modestly delayed growthNot specified[3]
DX126-262HER2BT-474 (Breast Cancer)BALB/c nude mice5 mg/kg, single doseMaximum anti-tumor effectNot specified[4]
DX126-262HER2NCI-N87 (Gastric Cancer)BALB/c nude mice8 mg/kg, single doseSimilar to 5 mg/kg in BT-474Not specified[4]
DX126-262HER2SK-OV-3 (Ovarian Cancer)BALB/c nude mice16 mg/kg, single dose14.6% T/CNot specified[4]
αCD30-TubulysinCD30L540cy (Hodgkin Lymphoma)SCID mice0.8 mg/kg, single dose (DAR 2, S239C)Not specified5/6 cures[2]
αCD30-TubulysinCD30L540cy (Hodgkin Lymphoma)SCID mice0.8 mg/kg, single dose (DAR 4, endogenous Cys)Not specified0/6 cures[2]
αCD30-TubulysinCD30DEL/BVR (ALCL, MDR+)SCID miceNot specifiedDose-dependent inhibitionNot specified[5]
αCD30-TubulysinCD30Karpas/KarpasBVR (ALCL, admixed)SCID mice0.5 mg/kg, single dosePotent bystander activityNot specified[5]
Stabilized Tubulysin Pr ADCCD22BJAB.Luc-Pgp (Lymphoma, MDR+)Mice2 mg/kg, single dose74% TGI (day 13)Not specified[1]
Unstable Tubulysin M ADCCD22BJAB.Luc (Lymphoma)Mice1 mg/kg, single dose57% TGINot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for establishing and utilizing common xenograft models for ADC testing.

NCI-N87 Gastric Cancer Xenograft Model
  • Cell Line: NCI-N87 human gastric carcinoma cells, known for HER2 overexpression.[6][7]

  • Animal Model: Female athymic nude mice (nu/nu) or NOD/SCID mice, typically 6-8 weeks old.[3][8]

  • Tumor Implantation: NCI-N87 cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (L x W²) / 2, where L is the longest diameter and W is the shortest diameter.[6][8]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound ADC is typically administered intravenously (i.v.) via the tail vein. Dosing schedules can vary, for example, a single dose or multiple doses over a period (e.g., once daily for four days).[3]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Complete response (disappearance of the tumor) and survival are also key endpoints.[3] Animal body weight is monitored as an indicator of toxicity.

BT-474 Breast Cancer Xenograft Model
  • Cell Line: BT-474 human breast carcinoma cells, characterized by HER2 overexpression and estrogen receptor positivity.[9][10]

  • Animal Model: Female athymic nude mice or NSG mice.[8][9] Estrogen supplementation (e.g., 17β-estradiol pellets) may be required to support tumor growth.[11]

  • Tumor Implantation: BT-474 cells (e.g., 10 x 10^6 cells) in Matrigel are injected subcutaneously into the flank or orthotopically into the mammary fat pad.[8][9]

  • Tumor Growth Monitoring and Drug Administration: Similar to the NCI-N87 model, tumor growth is monitored, and ADCs are administered intravenously upon tumors reaching a specified volume.[4]

  • Efficacy Endpoints: Tumor growth inhibition, complete response, and overall survival are the primary measures of efficacy.[4]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for in vivo ADC efficacy studies.

G Experimental Workflow for In Vivo Efficacy of this compound ADCs cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Study Execution cluster_3 Data Analysis Cell_Culture Tumor Cell Culture (e.g., NCI-N87, BT-474) Tumor_Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization ADC_Administration ADC Administration (i.v.) Randomization->ADC_Administration Monitoring Monitor Tumor Volume & Body Weight ADC_Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Efficacy_Evaluation Efficacy Evaluation (TGI, CR, Survival) Data_Collection->Efficacy_Evaluation

A typical experimental workflow for evaluating the in vivo efficacy of this compound ADCs.

G Signaling Pathway of this compound-Induced Apoptosis Tubulysin_F_ADC This compound ADC Internalization Internalization & Lysosomal Trafficking Tubulysin_F_ADC->Internalization Payload_Release This compound Release Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway G2M_Arrest->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptotic Pathway G2M_Arrest->Extrinsic_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (Bim, Bcl-2) Intrinsic_Pathway->Bcl2_Family DR5_Upregulation Death Receptor 5 (DR5) Upregulation/Stabilization Extrinsic_Pathway->DR5_Upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Executioner_Caspases Executioner Caspases Activation (Caspase-3, -7) Caspase_9->Executioner_Caspases Caspase_8 Caspase-8 Activation DR5_Upregulation->Caspase_8 Caspase_8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

The signaling cascade initiated by this compound, leading to programmed cell death.

References

Unraveling the Potency of Tubulysin F: A Comparative Guide to its In Vitro Cytotoxicity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulysin F's performance, correlating its potent in vitro cytotoxic effects with the challenges and strategies for translating this to in vivo efficacy. This report summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological pathways and workflows.

This compound, a member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant interest in the field of oncology due to its exceptionally high cytotoxicity against a broad range of cancer cell lines.[1] These tetrapeptidic compounds exert their anti-cancer effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This guide delves into the available data to provide a clear correlation between the in vitro and in vivo activities of this compound and its analogs.

In Vitro Cytotoxicity: Picomolar Potency Against Cancer Cells

Tubulysins are renowned for their profound antiproliferative activity in vitro, with IC50 values often in the low nanomolar to picomolar range.[1][2] This exceptional potency extends to multidrug-resistant (MDR) cancer cell lines, a significant advantage over many conventional chemotherapeutic agents. The mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

While specific IC50 values for this compound are not always reported separately from other tubulysin analogs, the available data consistently demonstrates its high potency across various cancer cell types.

Cell LineCancer TypeIC50 (nM) of Tubulysin AnalogsReference
MES-SAUterine Sarcoma0.04 (Tb111)[2]
HEK 293THuman Embryonic Kidney0.006 (Tb111)[2]
MES-SA/DX5Uterine Sarcoma (MDR)1.54 (Tb111)[2]
C26Murine Colon Carcinoma20 (Tubulysin analog 3)
N87Gastric CancerLow nanomolar range (Compound 2)[3]
BT474Breast CancerLow nanomolar range (Compound 2)[3]
MDA-MB-453Breast CancerLow nanomolar range[3]
HT-29Colon CancerLow nanomolar range[3]
SK-BR-3Breast Cancer4-7 ng/mL (ADC)[4]

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of different tubulysin analogs against a panel of human and murine cancer cell lines. The data highlights the exceptional potency of these compounds, often in the picomolar to low nanomolar range.

The Challenge of In Vivo Efficacy: A Tale of Toxicity and Targeting

Despite its remarkable in vitro potency, the translation of this compound's efficacy into in vivo models as a standalone agent has been challenging. The primary obstacle is its high systemic toxicity. Studies have shown that the administration of unconjugated tubulysins in animal models can lead to severe adverse effects at doses below the therapeutic window. In one study, a free tubulysin analogue did not extend the lifetimes of tumor-bearing mice or delay tumor growth, and signs of distress were observed upon injection.

This in vitro-in vivo disconnect has led to the strategic use of tubulysins as potent payloads in antibody-drug conjugates (ADCs). By attaching the tubulysin molecule to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic agent can be delivered directly to the cancer cells, minimizing exposure to healthy tissues and thereby reducing systemic toxicity.

Numerous studies have demonstrated the significant in vivo efficacy of tubulysin-based ADCs in various xenograft models. For instance, a tubulysin ADC showed modest tumor growth inhibition (57% TGI) as a single agent, but when stabilized, it resulted in tumor stasis for 21 days.[5] In other studies, tubulysin-based ADCs have led to complete tumor regression in xenograft models.

Animal ModelTumor TypeTreatmentDosageTumor Growth Inhibition (TGI) / OutcomeReference
MiceC26 Colon CarcinomaFree Tubulysin Analog10 and 20 mg/kgNo significant tumor growth delay or increased survival
MiceHuman Lymphoma XenograftTubulysin ADC1 mg/kg (single dose)57% TGI[5]
MiceHuman Lymphoma XenograftStabilized Tubulysin ADC1 mg/kg (single dose)Tumor stasis for 21 days[5]
MiceN87 Gastric Cancer XenograftTubulysin ADC10 mpkNearly complete tumor regression[3]

Table 2: In Vivo Efficacy of Tubulysin Analogs (Free and as ADCs). This table presents a summary of in vivo studies investigating the antitumor activity of tubulysin analogs. It highlights the limited efficacy and toxicity of the free drug and the significantly enhanced therapeutic window and efficacy when delivered as part of an antibody-drug conjugate.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the analog being tested. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its cytotoxic effects.[5][6]

  • MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding 130-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer.[6]

  • Absorbance Measurement: The plates are shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. The absorbance is then measured at a wavelength of 492 nm or 590 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Xenograft models are instrumental in evaluating the antitumor activity of novel compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 6 x 10^6 cells in a volume of 100 µL with Matrigel/PBS) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = 0.5 x length x width².

  • Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. This compound (or its analog/ADC) is administered via a specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle.

  • Monitoring: The tumor volume and body weight of the mice are monitored throughout the study. Animal well-being is also closely observed for any signs of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The statistical significance of the results is determined using appropriate statistical tests.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical workflow for an in vivo efficacy study.

Tubulysin_Mechanism cluster_cell Cancer Cell TubF This compound Tubulin α/β-Tubulin Dimers TubF->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymerization TubF->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Required for Progression Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Mechanism of action of this compound in a cancer cell.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound / Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis end End data_analysis->end

References

Unraveling the Potent Grip: A Structural Comparison of Tubulysin F's Interaction with Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural underpinnings of Tubulysin F's potent anti-cancer activity reveals a high-affinity interaction with the vinca domain of tubulin, outcompeting several other microtubule-targeting agents. This guide provides a comparative analysis of this compound's binding mechanism, supported by experimental data and detailed protocols for researchers in drug development.

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3][4][5] Their efficacy stems from their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6][7] A key advantage of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, a common challenge with other microtubule inhibitors like auristatins and maytansinoids.[1][4] This guide focuses on the structural analysis of this compound's binding to tubulin, comparing its performance with other tubulin-binding agents.

Comparative Analysis of Tubulin Binding Agents

The interaction of this compound and its analogues with tubulin has been characterized using various biophysical and structural techniques. The data presented below summarizes key quantitative parameters, offering a direct comparison with other well-known tubulin inhibitors that target the vinca domain.

CompoundBinding Site on TubulinBinding Affinity (K D )IC 50 (various cell lines)Structural Resolution (if available)
Tubulysin Analogue (TGL) Vinca DomainNot explicitly statedNot explicitly stated2.65 Å (X-ray crystallography)[8]
Tubulysin M Vinca DomainNot explicitly statedSub-ng/mL to single-digit ng/mL range[9]Not explicitly stated
Deacetylated Tubulysin M Vinca DomainSignificantly decreased affinity[9]>100-fold less active than parent compound[1]Not explicitly stated
Auristatin (MMAE) Vinca DomainNot explicitly statedNot explicitly stated2.5 Å (X-ray crystallography)[5]
Maytansine Maytansine Site (distinct from Vinca)Not explicitly statedNot explicitly statedHigh-resolution crystal structure available[10]
Vinblastine Vinca DomainNot explicitly statedNot explicitly statedCrystal structure available[10]

Structural Insights into Tubulysin-Tubulin Interaction

X-ray crystallography studies have provided high-resolution insights into how tubulysin analogues bind to the vinca domain of tubulin.[8] The crystal structure of a tubulysin analogue, TGL, in complex with tubulin was determined at a resolution of 2.65 Å.[8] This structural data reveals the key molecular interactions that underpin the high-affinity binding of tubulysins.

The binding of tubulysins to the vinca site sterically hinders the association of tubulin dimers, thereby inhibiting microtubule polymerization.[1][3] This mechanism is shared with other vinca-domain targeting agents like vinblastine and some auristatins.[1][10] However, the specific interactions of the tubulysin molecule within the binding pocket are unique and contribute to its exceptional potency.

The accompanying diagram illustrates the general workflow for determining the crystal structure of a tubulin-ligand complex.

G cluster_purification Protein & Ligand Preparation cluster_crystallization Complex Formation & Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Determination & Analysis tubulin_purification Tubulin Purification complex_formation Tubulin-Tubulysin F Complex Formation tubulin_purification->complex_formation ligand_synthesis This compound Synthesis/Isolation ligand_synthesis->complex_formation crystallization Crystallization Screening complex_formation->crystallization crystal_optimization Crystal Optimization crystallization->crystal_optimization xray_diffraction X-ray Diffraction Data Collection (Synchrotron) crystal_optimization->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing phase_determination Phase Determination (Molecular Replacement) data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building structure_validation Structure Validation & Analysis model_building->structure_validation

Workflow for X-ray Crystallography of Tubulin-Ligand Complex.

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of ligands like this compound to tubulin. Below are detailed methodologies for key assays.

Microtubule Co-sedimentation Assay

This assay is used to determine if a test protein or small molecule binds to microtubules.

Protocol:

  • Microtubule Polymerization: Polymerize purified tubulin (typically bovine or porcine) in a suitable buffer (e.g., BRB80) containing GTP at 37°C.[11][12] Stabilize the resulting microtubules with a taxane like paclitaxel.[11][13]

  • Binding Reaction: Incubate the pre-formed, stabilized microtubules with the test compound (e.g., this compound) at various concentrations.[12][13]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound ligand.[12][13] The supernatant will contain unbound ligand.

  • Analysis: Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test compound that co-sedimented with the microtubules.[12][13]

G start Start polymerize Polymerize Tubulin with GTP & Stabilize with Taxol start->polymerize incubate Incubate Stabilized Microtubules with this compound polymerize->incubate centrifuge High-Speed Centrifugation incubate->centrifuge separate Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze Analyze Fractions by SDS-PAGE / Western Blot separate->analyze end End analyze->end

Microtubule Co-sedimentation Assay Workflow.
Fluorescence Polarization Binding Assay

This technique is used to quantify the binding affinity of a ligand to tubulin in solution.

Protocol:

  • Probe Selection: A fluorescently labeled ligand that is known to bind to the target site (e.g., a fluorescently labeled auristatin for the vinca domain) is used as a probe.[9]

  • Competition Reaction: Incubate a constant concentration of tubulin and the fluorescent probe with increasing concentrations of the unlabeled competitor ligand (e.g., this compound).[9]

  • Measurement: Measure the fluorescence polarization of the samples. When the fluorescent probe is bound to the large tubulin protein, it tumbles slowly, resulting in high polarization. When displaced by the competitor ligand, the free probe tumbles rapidly, leading to low polarization.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the binding affinity (e.g., IC50 or Kd).[14]

Signaling and Mechanism of Action

Tubulin inhibitors like this compound disrupt the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis.

G TubulysinF This compound Tubulin αβ-Tubulin Dimers TubulysinF->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (Spindle Assembly Checkpoint Activation) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Signaling Pathway of this compound-induced Apoptosis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tubulysin F

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Tubulysin F is a highly potent cytotoxic agent that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1] As an anti-microtubule toxin with IC50 values in the low nanomolar range, its proper disposal is not merely a procedural formality but a critical safety imperative.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Core Safety and Handling Requirements

All personnel handling this compound must adhere to the following safety protocols. These measures are designed to minimize exposure risk during both experimentation and disposal.

RequirementSpecificationRationale
Training Personnel must be trained in handling cytotoxic compounds.[2]Ensures awareness of risks and proper handling techniques.
Personal Protective Equipment (PPE) Minimum: Double gloves, lab coat/gown, eye protection (safety goggles).[3][4][5]Prevents skin and eye contact with the highly toxic compound.
Ventilation Handle in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[4]Minimizes inhalation exposure to aerosols or dust.
Emergency Preparedness An accessible safety shower and eye wash station are mandatory.[4][5]Provides immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound waste must be systematic and thorough. The following protocol outlines the necessary steps for segregating and preparing the waste for final disposal by a certified waste management service.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of safe disposal. Never mix cytotoxic waste with general laboratory trash.

  • Solid Waste: All non-sharp solid materials that have come into contact with this compound. This includes:

    • Contaminated Personal Protective Equipment (gloves, gowns).[3]

    • Absorbent pads and materials used for cleaning spills.[3]

    • Contaminated labware (e.g., plastic vials, pipette tips).

  • Sharps Waste: Any contaminated item that can pierce or cut skin. This includes:

    • Needles and syringes.[3]

    • Glass vials and ampules.[3]

    • Contaminated microscope slides and coverslips.

  • Liquid Waste: Unused or expired solutions of this compound, and contaminated buffers or media.

Step 2: Containerization

Use designated, clearly marked containers for each type of this compound waste. All containers must be leak-proof and rigid.[3][6]

  • For Solid and Liquid Waste:

    • Select a rigid, leak-proof container with a secure lid.[6]

    • Line the container with a thick (minimum 2-4 mm) plastic bag color-coded for cytotoxic waste (often yellow with a purple stripe or red).[6][7]

    • Place a plastic-backed absorbent pad at the bottom of the container to contain any potential leaks.[2]

    • Clearly label the container with a "Cytotoxic Waste" sticker or symbol.[3]

  • For Sharps Waste:

    • Use a designated sharps container that is puncture-resistant.[3]

    • The container must be clearly labeled for "Cytotoxic Sharps."[3] Local regulations may mandate specific colors, such as red or yellow with a purple lid.[3][7]

Step 3: Waste Accumulation and Storage
  • Place all contaminated items directly into the appropriate waste container immediately after use.

  • Keep waste containers sealed when not in use to prevent accidental spills or aerosol release.

  • Store filled or partially filled containers in a designated, secure area away from general lab traffic.

Step 4: Final Disposal
  • Cytotoxic waste must be disposed of through a certified hazardous waste management service.[7]

  • This waste is typically destined for high-temperature incineration to ensure complete destruction of the cytotoxic compounds.[7]

  • Never dispose of this compound or its contaminated materials down the drain or in regular trash.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.

G cluster_0 Start: Material Contaminated with this compound cluster_1 Waste Assessment cluster_2 Containerization cluster_3 Final Disposal Start Identify Contaminated Item IsSharp Is the item a sharp? Start->IsSharp SharpsContainer Place in designated Cytotoxic Sharps Container IsSharp->SharpsContainer Yes CytotoxicContainer Place in rigid, labeled Cytotoxic Waste Container IsSharp->CytotoxicContainer No Store Store securely for pickup SharpsContainer->Store CytotoxicContainer->Store Incinerate Dispose via certified hazardous waste service (Incineration) Store->Incinerate

Caption: Workflow for this compound waste segregation and disposal.

References

Safeguarding Your Research: Essential Protocols for Handling Tubulysin F

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling Tubulysin F, a highly potent cytotoxic agent. This guide provides critical operational and disposal plans to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the acute toxicity of tubulysins upon ingestion, skin contact, or inhalation, a comprehensive PPE strategy is mandatory.[2][3] The minimum required PPE for handling this compound in solid (powder) or solution form is outlined below.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential breaches.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from splashes or aerosolized particles.
Lab Coat Disposable, solid-front, back-closing gown made of a low-linting, impervious material.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder form or when there is a risk of aerosol generation.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedures must be followed in a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transport: Use a secondary, sealed, and clearly labeled container for transporting the vial to the designated storage and handling area.

  • Storage Conditions:

    • Powder: Store at -20°C in a tightly sealed container.[4]

    • In Solvent: Store at -80°C in a tightly sealed container.[4]

    • Store away from strong acids/alkalis and oxidizing/reducing agents.[4]

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that an emergency spill kit is readily accessible.

  • Controlled Environment: All handling of this compound, including weighing of the powder and preparation of solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[2][4]

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols.[4] When dissolving the powder, add the solvent slowly and carefully down the side of the vial.

  • Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Spill Management

In the event of a spill, immediately evacuate the area and alert safety personnel. Only trained personnel with appropriate PPE should manage the cleanup.

  • Containment: Cordon off the affected area to prevent entry.

  • Cleanup: For small spills, absorb the material with an inert absorbent pad or material. For larger spills, follow institutional emergency procedures.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., used vials, pipette tips, gloves, gowns) Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2][4]

Emergency Procedures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Prepare Designated Handling Area (Fume Hood / BSC) A->B C Assemble Spill Kit B->C D Retrieve this compound from Storage C->D E Weigh Powder / Prepare Solution D->E F Perform Experiment E->F G Decontaminate Workspace and Equipment F->G H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Dispose of Hazardous Waste (Follow Institutional Protocol) I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.